molecular formula C15H19NO4 B3040358 (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid CAS No. 1932256-61-5

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Cat. No.: B3040358
CAS No.: 1932256-61-5
M. Wt: 277.31
InChI Key: QQCOVXZKKNSHFI-DGCLKSJQSA-N
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Description

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOVXZKKNSHFI-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

[1][2]

Compound Identity & Physicochemical Specifications[3][4][5][6]

The precise identification of chiral piperidine derivatives is frequently complicated by the existence of multiple stereoisomers (cis/trans relationships) and regioisomers. The data below validates the specific (2R,3R) trans-isomer protected with a Carboxybenzyl (Cbz) group.

ParameterTechnical Specification
Chemical Name (2R,3R)-1-((benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid
CAS Registry Number 1932256-61-5
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Stereochemistry (2R, 3R) [Trans-configuration]
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calc.) ~3.8 (Carboxylic acid)
SMILES C[C@H]1CCCC[C@H]1C(=O)O.C(=O)(OCc2ccccc2)N1 (Core connectivity)
Stereochemical Context

The (2R,3R) configuration places the C2-methyl and C3-carboxylic acid groups in a trans relationship on the piperidine ring. In the lowest-energy chair conformation, both substituents typically adopt an equatorial orientation (diequatorial), conferring greater thermodynamic stability compared to the cis-(2R,3S) isomer.

Synthetic Methodology & Process Logic

Synthesis of the (2R,3R) isomer requires overcoming the kinetic preference for cis-formation during the reduction of pyridine precursors. The following protocol outlines a robust route prioritizing thermodynamic control to access the trans-isomer.

Core Reaction Pathway
  • Hydrogenation: Reduction of 2-methylnicotinic acid (usually yields cis-major).

  • Epimerization: Thermodynamic equilibration to the trans-isomer.

  • Resolution: Isolation of the (2R,3R) enantiomer.

  • Protection: N-acylation with Benzyl chloroformate (Cbz-Cl).

Detailed Protocol: Thermodynamic Access to the Trans-Isomer
Step 1: Hydrogenation & Esterification
  • Reagents: 2-Methylnicotinic acid, PtO₂ (Adam's catalyst), H₂ (50 psi), MeOH, HCl.

  • Mechanism: Heterogeneous hydrogenation occurs via syn-addition of hydrogen, initially favoring the kinetic cis-isomer (2R,3S / 2S,3R).

  • Procedure: The crude hydrogenation product is treated with thionyl chloride in methanol to form the methyl ester.

Step 2: Base-Mediated Epimerization (The "Trans-Switch")
  • Reagents: NaOMe (0.5 eq), MeOH, Reflux.

  • Logic: The cis-ester (axial/equatorial) is less stable than the trans-ester (diequatorial). Refluxing in base allows the C3-proton to exchange, driving the equilibrium toward the thermodynamic trans-racemate ((2R,3R) + (2S,3S)).

  • Validation: Monitor by GC-MS or NMR until the cis:trans ratio exceeds 5:95.

Step 3: Optical Resolution
  • Reagents: Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Process: The trans-racemate ester is hydrolyzed to the free amino acid. Selective crystallization with a chiral acid resolves the (2R,3R) enantiomer.

  • Checkpoint: Enantiomeric Excess (ee) must be >98% (determined by Chiral HPLC) before proceeding.

Step 4: N-Cbz Protection
  • Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO₃, Water/Dioxane (1:1).

  • Protocol:

    • Dissolve the resolved (2R,3R)-amino acid in 1:1 Dioxane/H₂O.

    • Cool to 0°C and add NaHCO₃ (2.5 eq) to buffer the HCl byproduct.

    • Add Cbz-Cl (1.1 eq) dropwise.

    • Stir at RT for 4 hours. Acidify to pH 2 with 1N HCl and extract with EtOAc.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis, specifically the thermodynamic shift from cis to trans.

SynthesisPathStart2-MethylnicotinicAcidHydroHydrogenation(PtO2, H2)Start->HydroCisMixCis-Isomer (Kinetic)(2R,3S / 2S,3R)Hydro->CisMixSyn-AdditionEpimEpimerization(NaOMe, Reflux)CisMix->EpimBase CatalysisTransMixTrans-Isomer (Thermodynamic)(2R,3R / 2S,3S)Epim->TransMixEquilibrationResChiral Resolution(Tartaric Acid)TransMix->ResPure(2R,3R)-Amino AcidRes->PureCrystallizationProtectCbz Protection(Cbz-Cl, Base)Pure->ProtectFinalCAS 1932256-61-5(2R,3R)-1-Cbz-2-Me-Pip-3-COOHProtect->Final

Caption: Synthesis workflow highlighting the thermodynamic equilibration step required to access the trans-(2R,3R) configuration from the kinetic cis-intermediate.

Applications in Drug Discovery

This specific isomer serves as a conformationally restricted amino acid scaffold. Its rigidity is exploited to lock peptide backbones into specific secondary structures or to orient pharmacophores in small-molecule inhibitors.

Peptidomimetics & Foldamers

The (2R,3R)-2-methylpiperidine core acts as a


-turn inducer

  • Utility: Used in the design of protease inhibitors where a defined "kink" in the chain is required to fit the active site.

MEK & Kinase Inhibitors

Piperidine-3-carboxylic acid derivatives are privileged scaffolds in kinase inhibition (e.g., Cobimetinib analogs). The C2-methyl group provides steric bulk that can:

  • Fill hydrophobic pockets (selectivity filter).

  • Prevent metabolic oxidation at the

    
    -position of the amine.
    
  • Mechanism: The Cbz group serves as a temporary protecting group, allowing modification of the carboxylic acid (e.g., amide coupling) before the amine is deprotected for further functionalization.

Analytical Quality Control (QC)

To ensure the integrity of CAS 1932256-61-5, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity (HPLC) C18 Column, ACN/H₂O (0.1% TFA)

97.0% Area
Chiral Purity Chiralpak AD-H or OD-H

98.0% ee (No (2S,3S) or cis-isomers)
¹H-NMR 400 MHz in DMSO-d₆Confirms Cbz (7.3 ppm), 2-Me doublet, and trans coupling constants (

Hz for ax-ax protons if applicable in specific conformer).
Mass Spec ESI (+)

,

References

  • Reagentia. (2023). Product Catalog: this compound. Retrieved from [Link]

  • Mollet, K., et al. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines... (Context on piperidine stereoselective synthesis). The Journal of Organic Chemistry. Retrieved from [Link]

  • Alchimica. (2023). Chemical Data Sheet: CAS 1932256-61-5.[1][2] Retrieved from [Link]

molecular weight and formula of N-Cbz-2-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Cbz-2-methylpiperidine-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a highly privileged structure in a vast array of clinically approved drugs and active pharmaceutical ingredients (APIs).[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including chemical stability, modulation of lipophilicity, and the capacity to adopt specific conformations that are crucial for binding to molecular targets.[1] Within this important class of compounds, N-Cbz-2-methylpiperidine-3-carboxylic acid emerges as a particularly valuable chiral building block for drug discovery and synthetic chemistry.

This technical guide provides a comprehensive overview of N-Cbz-2-methylpiperidine-3-carboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed, field-proven synthetic protocol, discuss methods for its structural characterization, and explore its applications as a strategic intermediate in the development of novel therapeutics. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the molecule's behavior and utility.

Section 1: Physicochemical Properties and Structural Analysis

N-Cbz-2-methylpiperidine-3-carboxylic acid is a derivative of piperidine featuring a methyl group at the 2-position, a carboxylic acid at the 3-position, and a carboxybenzyl (Cbz) protecting group on the ring nitrogen. The Cbz group provides stability and prevents unwanted side reactions of the nitrogen atom, making it an ideal intermediate for multi-step syntheses.

The presence of two adjacent stereocenters (at C2 and C3) means the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). The specific stereochemistry is critical as it dictates the three-dimensional orientation of the substituents, which in turn profoundly impacts biological activity and interaction with chiral targets like enzymes and receptors. The cis and trans diastereomers will exhibit different physical properties and biological functions.

Table 1: Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₄[2]
Molecular Weight 277.31 g/mol [3]
CAS Number 174543-78-3[2]
Appearance Off-white solid[2]
Storage 2-8°C[2]

Section 2: Synthesis and Purification

The synthesis of N-Cbz-2-methylpiperidine-3-carboxylic acid is typically achieved through the N-protection of the parent amino acid, 2-methylpiperidine-3-carboxylic acid. The most common and robust method for introducing the Cbz group is the Schotten-Baumann reaction, which involves the acylation of the amine with benzyl chloroformate under basic conditions.

Causality in Experimental Design:
  • Choice of Base: An aqueous solution of a base like sodium carbonate or sodium hydroxide is used. Its primary role is to deprotonate the amine, transforming it into a potent nucleophile that can attack the electrophilic carbonyl carbon of benzyl chloroformate. The base also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Solvent System: A biphasic system (e.g., water and a co-solvent like dioxane or THF) is often employed. The parent amino acid is soluble in the aqueous basic layer, while the benzyl chloroformate is more soluble in the organic phase. The reaction occurs at the interface, and vigorous stirring is essential to maximize reactant interaction.

  • Temperature Control: The reaction is initiated at a low temperature (0-5°C) by cooling in an ice bath. This is crucial to control the initial exotherm of the reaction and to minimize the hydrolysis of the highly reactive benzyl chloroformate, which would otherwise reduce the yield.

Experimental Protocol: N-Cbz Protection of 2-methylpiperidine-3-carboxylic acid

Materials:

  • 2-methylpiperidine-3-carboxylic acid hydrochloride

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • 1,4-Dioxane

  • Deionized Water

  • Hydrochloric Acid (2M HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2-methylpiperidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of deionized water and 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Add sodium carbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10°C. Stir for 15 minutes until the base fully dissolves and the starting material is neutralized.

  • Add benzyl chloroformate (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature at 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

  • Upon completion (monitored by TLC), dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 with 2M HCl. A white precipitate of the product should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude N-Cbz-2-methylpiperidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Start_Material 2-Methylpiperidine-3-carboxylic acid Step1 1. Dissolution & Cooling (0°C) Start_Material->Step1 Reagent1 Benzyl Chloroformate (Cbz-Cl) Step2 2. N-Acylation Reaction Reagent1->Step2 Reagent2 Sodium Carbonate (Base) Reagent2->Step1 Solvent Water/Dioxane Solvent->Step1 Step1->Step2 Step3 3. Acidification (Work-up) Step2->Step3 Step4 4. Extraction & Purification Step3->Step4 Product N-Cbz-2-methylpiperidine- 3-carboxylic acid Step4->Product

Caption: Workflow for the N-Cbz protection of 2-methylpiperidine-3-carboxylic acid.

Section 3: Spectroscopic Characterization

Structural confirmation is a self-validating pillar of synthesis. The following spectroscopic signatures are expected for N-Cbz-2-methylpiperidine-3-carboxylic acid and serve to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protonsδ 7.2-7.4 ppm (m, 5H)Protons of the phenyl ring on the Cbz group.
Benzylic Protonsδ 5.1-5.2 ppm (s, 2H)-CH₂- protons of the Cbz group.
Piperidine Protonsδ 1.5-4.0 ppm (m)Complex, overlapping multiplets for the piperidine ring protons.
Methyl Protonsδ ~1.2 ppm (d)Methyl group at C2, split by the adjacent proton.
Carboxylic Acid Protonδ >10 ppm (br s)Acidic proton, often broad and may exchange with D₂O.
¹³C NMR Carboxylic Carbonylδ ~175 ppmC=O of the -COOH group.[4]
Carbamate Carbonylδ ~155 ppmC=O of the Cbz group.[4]
Aromatic Carbonsδ 127-136 ppmCarbons of the phenyl ring.
Benzylic Carbonδ ~67 ppm-CH₂- carbon of the Cbz group.
Piperidine & Methyl Carbonsδ 20-60 ppmAliphatic carbons of the piperidine ring and methyl group.
IR Spectroscopy O-H Stretch3300-2500 cm⁻¹ (broad)Characteristic broad stretch of a carboxylic acid O-H bond.
C=O Stretch~1740 cm⁻¹ & ~1690 cm⁻¹Overlapping stretches from the ester-like Cbz carbonyl and the acid carbonyl.[4]
C-O Stretch1300-1000 cm⁻¹C-O single bond stretches.
Mass Spec. [M+H]⁺m/z = 278.13Calculated for C₁₅H₂₀NO₄⁺.

Section 4: Applications in Research and Drug Development

N-Cbz-2-methylpiperidine-3-carboxylic acid is not merely a chemical curiosity; it is a strategic tool for constructing complex, biologically active molecules. Its utility is rooted in the unique combination of its structural features.

  • Chiral Building Block: The defined stereochemistry at the C2 and C3 positions makes it an invaluable building block for asymmetric synthesis. It allows for the precise installation of a substituted piperidine ring, a motif frequently found in CNS agents, analgesics, and antivirals.[1]

  • Constrained Amino Acid Analogue: In peptide synthesis, incorporating this molecule in place of a natural amino acid introduces significant conformational constraints. The rigid piperidine ring reduces the flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing potency, selectivity, and metabolic stability.

  • Scaffold for Drug Discovery: The N-benzyl piperidine motif is a versatile tool for fine-tuning efficacy and physicochemical properties.[5] The carboxylic acid group serves as a critical pharmacophoric element, capable of forming key hydrogen bonds or salt bridges with target proteins. However, the presence of a carboxylic acid can sometimes limit bioavailability or introduce metabolic liabilities.[6][7] In such cases, the acid can serve as a synthetic handle for conversion into bioisosteres like tetrazoles or hydroxamic acids to optimize drug-like properties.[6][7] The Cbz group is readily removed under mild hydrogenolysis conditions, liberating the amine for further functionalization, such as amide bond formation or reductive amination.

Logical Relationship Diagram

Applications cluster_features Core Structural Features cluster_apps Applications & Roles Compound N-Cbz-2-methylpiperidine- 3-carboxylic acid Feature1 Piperidine Scaffold Compound->Feature1 Feature2 Defined Stereochemistry Compound->Feature2 Feature3 Carboxylic Acid Group Compound->Feature3 Feature4 Removable Cbz Group Compound->Feature4 App1 Drug Discovery Scaffold (e.g., CNS Agents) Feature1->App1 App2 Constrained Amino Acid (Peptidomimetics) Feature2->App2 App3 Asymmetric Synthesis Feature2->App3 Feature3->App1 Binding/Handle App4 Synthetic Intermediate Feature4->App4 Deprotection App4->App1 App4->App2

Caption: Interplay of structural features and applications of the title compound.

Conclusion

N-Cbz-2-methylpiperidine-3-carboxylic acid is a highly versatile and valuable molecule in the arsenal of the synthetic and medicinal chemist. Its well-defined structure, featuring a protected amine, a reactive carboxylic acid, and fixed stereocenters on a privileged piperidine scaffold, makes it an ideal starting point for the synthesis of complex molecular architectures. Understanding its properties, synthetic access, and strategic applications allows researchers to leverage this building block effectively in the pursuit of novel therapeutics and advanced chemical entities.

References

  • PubChem. Methyl N-Cbz-piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (R)-N-Cbz-Piperidine-3-carboxylic acid. [Link]

  • ANGENE. N-Cbz- Piperidine-4-carboxylic acid. [Link]

  • G. V. G. S. G., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2018. [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PubChemLite. 2-methylpiperidine-3-carboxylic acid hydrochloride (C7H13NO2). [Link]

  • Vitaku, E., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025. [Link]

  • NIST. 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. [Link]

  • El-Sonbati, A. Z., et al. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. 2023. [Link]

  • D. D., et al. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. 2018. [Link]

  • Singh, S., et al. N-Benzyl piperidine Fragment in Drug Discovery. PubMed. 2024. [Link]

  • Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. 2013. [Link]

  • ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

Sources

Process Engineering & Solubility Profiling: Cbz-Protected Chiral Piperidine Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Solubility data, purification strategies, and handling protocols for lipophilic piperidine scaffolds.

Executive Summary

Chiral piperidine amino acids (e.g., Pipecolic acid, Nipecotic acid) are critical pharmacophores in the synthesis of peptidomimetics, local anesthetics (e.g., Ropivacaine), and GABA uptake inhibitors. However, the introduction of the Carboxybenzyl (Cbz) protecting group creates a unique "solubility paradox." The lipophilic Cbz group fights against the hydrophilic carboxylic acid moiety, frequently resulting in compounds that exist as viscous oils or amorphous solids rather than defined crystals.

This guide provides specific solubility data and, more importantly, the process engineering strategies required to handle these materials. It moves beyond simple "mg/mL" lists to address the practical challenge of "oiling out" and the necessity of salt formation (DCHA) for purification.

Physiochemical Profiles & Solubility Data[1][2][3][4][5]

The following data aggregates solubility behaviors observed in synthetic process development. Note the distinct difference between the Free Acid (often an oil) and the Dicyclohexylamine (DCHA) Salt (crystalline solid).

Table 1: Solubility & Physical State Matrix
CompoundState (Free Acid)Solubility (Free Acid)Preferred Crystallization SystemDCHA Salt MP
N-Cbz-L-Pipecolic Acid Viscous Oil / Low-melt SolidSoluble: DCM, EtOAc, MeOHInsoluble: Water, HexaneDifficult to crystallize directly. Use DCHA salt formation.111–115 °C
N-Cbz-Nipecotic Acid Clear/Orange Oily LiquidSoluble: DCM, THF, EtOAcSparingly: TolueneChromatography or Salt Formation required.~100–101 °C
N-Cbz-4-Oxo-Piperidine Solid (mp 38–41 °C)Soluble: DMSO (>10 mg/mL), CHCl3Slightly: AcetonitrileEtOAc / Hexane (1:3 ratio)N/A
N-Cbz-4-Amino-Piperidine SolidSoluble: DMSO, DMF, MeOHInsoluble: WaterEtOH / Water recrystallizationN/A

Critical Insight: Researchers often waste weeks trying to recrystallize N-Cbz-L-Pipecolic acid from mixed solvents. Do not attempt direct crystallization of the free acid if it oils out. Convert to the DCHA salt for purification, then liberate the acid immediately prior to coupling.

The "Oiling Out" Phenomenon

Cbz-protected amino acids are notorious for "oiling out" during recrystallization. This occurs when the compound phase-separates as a liquid droplet before it can nucleate as a crystal.

  • Mechanism: The Cbz group disrupts the hydrogen bonding network of the carboxylic acid but adds significant lipophilicity. In semi-polar solvents (like Toluene or Ether), the molecule prefers to associate with itself rather than the solvent, forming a "coacervate" or oil phase.

  • The Fix:

    • Seeding: Rarely works for these specific oils.

    • Salt Formation: Protonating a bulky amine (like Dicyclohexylamine) with the carboxylic acid creates a highly crystalline ionic lattice that overcomes the amorphous lipophilic interactions.

Experimental Protocols

Protocol A: DCHA Salt Formation (Purification Strategy)

Use this protocol when N-Cbz-Pipecolic or Nipecotic acid isolates as an impure oil.

  • Dissolution: Dissolve the crude oily Cbz-amino acid (1.0 equiv) in Ethyl Acetate (EtOAc) (5 mL per gram).

  • Addition: Add Dicyclohexylamine (DCHA) (1.1 equiv) dropwise while stirring.

    • Observation: The solution may warm slightly (exothermic salt formation).

  • Precipitation:

    • If solid forms immediately: Dilute with n-Hexane or Heptane to maximize yield.

    • If no solid forms: Add n-Hexane dropwise until the solution turns cloudy (turbidity point). Store at 4°C overnight.

  • Isolation: Filter the white crystalline solid. Wash with cold Hexane/EtOAc (3:1).

  • Drying: Vacuum dry. This salt is stable for years at room temperature.[1]

Protocol B: Liberation of Free Acid (Pre-Coupling)

The DCHA salt cannot be used directly in most peptide couplings (the DCHA will compete). You must liberate the free acid.

  • Suspension: Suspend the DCHA salt in Ethyl Acetate (10 volumes).

  • Acidification: Add 10% aqueous Phosphoric Acid (H3PO4) or 10% KHSO4 .

    • Why Phosphoric/Sulfate? HCl can cleave sensitive protecting groups or cause fuming. Phosphoric acid is mild and buffers the pH ~2-3.

  • Extraction: Shake until the solid dissolves and two clear layers form.

  • Separation:

    • Organic Layer: Contains your pure N-Cbz-Amino Acid.

    • Aqueous Layer: Contains the DCHA-Phosphate salt.

  • Wash: Wash the organic layer 2x with water, 1x with Brine.

  • Concentrate: Dry over Na2SO4 and rotovap. Use the resulting oil immediately for your coupling reaction.

Process Decision Workflows

The following diagrams illustrate the logic for handling these compounds, ensuring you do not waste time on futile crystallization attempts.

Workflow 1: Purification Decision Tree

This logic gate determines whether to use chromatography, direct crystallization, or salt formation based on the physical state of the crude material.

PurificationStrategy Start Crude Reaction Mixture (Cbz-Protection) Extraction Acid/Base Extraction (Remove neutral impurities) Start->Extraction StateCheck Observe Physical State after Concentration Extraction->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystallizes Oil Viscous Oil / Gum StateCheck->Oil Oils Out Recryst Direct Recrystallization (EtOAc/Hexane) Solid->Recryst SaltForm DCHA Salt Formation (Protocol A) Oil->SaltForm Standard Path PureSolid Pure Cbz-Amino Acid Recryst->PureSolid PureSalt Stable DCHA Salt (Store Indefinitely) SaltForm->PureSalt

Figure 1: Decision matrix for purifying Cbz-protected piperidine derivatives. Note that "oiling out" triggers the Salt Formation pathway.

Workflow 2: Salt Liberation for Synthesis

Visualizing the biphasic extraction required to convert the storage form (Salt) back to the reactive form (Free Acid).

SaltLiberation Input DCHA Salt (Solid) Mix Biphasic System: EtOAc + 10% H3PO4 Input->Mix Partition Partitioning Mix->Partition OrgLayer Organic Layer (EtOAc) Partition->OrgLayer Product Migrates AqLayer Aqueous Layer (Water/Acid) Partition->AqLayer Amine Salt Migrates Product Free Cbz-Amino Acid (Reactive Oil) OrgLayer->Product Dry & Concentrate Waste DCHA-Phosphate (Discard) AqLayer->Waste

Figure 2: Biphasic liberation protocol. Critical for recovering the reactive acid from the stable DCHA salt.

References

  • Cayman Chemical. N-Cbz-4-piperidone Product Information & Physical Data. Retrieved from

  • Bachem. Technical Note: Conversion of a DCHA salt to the free acid. Retrieved from

  • Sigma-Aldrich (Merck). Nipecotic Acid and Derivatives: Physical Properties. Retrieved from

  • ChemicalBook. L-1-Cbz-Nipecotic Acid Physical Properties and Safety Data. Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

A Comprehensive Safety and Handling Guide for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid , a key chiral building block in synthetic organic chemistry, requires meticulous handling and a thorough understanding of its potential hazards to ensure laboratory safety and experimental integrity. This guide provides an in-depth analysis of its safety profile, handling protocols, and emergency procedures, grounded in authoritative data and established safety principles.

Hazard Identification and GHS Classification

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

These classifications suggest that this compound is a moderately hazardous substance requiring specific personal protective equipment and handling procedures to minimize exposure.

Toxicological Profile: An Evidence-Based Assessment

Due to the limited specific toxicological data for this exact molecule, a conservative approach is warranted. The piperidine moiety, a common scaffold in pharmaceuticals, can exhibit biological activity. The carbobenzyloxy (Cbz) protecting group is widely used and its removal often involves reagents with their own hazard profiles.[1][2][3] The observed irritation to skin, eyes, and the respiratory system is a common trait for many fine organic chemicals, particularly in powdered form.[4][5][6]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for minimizing exposure.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[6][7][8]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[6][8]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.To avoid inhalation of dust particles that may cause respiratory irritation.[5][8]
Skin and Body Protection A lab coat should be worn.To protect skin and clothing from contamination.[8]
Engineering Controls

Engineering controls provide the primary line of defense against exposure.

  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is recommended.[4][9]

  • Eye Wash Stations and Safety Showers: These should be readily accessible in the event of accidental exposure.

Storage Requirements

Proper storage is critical for maintaining the integrity of the compound and ensuring safety.

  • Temperature: Store in a refrigerator.

  • Atmosphere: For long-term storage, consider an inert atmosphere to prevent potential degradation, although this is not explicitly stated as a requirement.[4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][7]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4][6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]
Accidental Release Measures

A structured approach to spill management will minimize the spread of contamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Carefully Collect Contaminated Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for managing an accidental spill.

Disposal Considerations

The disposal of this compound and its containers must be conducted in compliance with local, state, and federal regulations.

  • Waste Characterization: This compound should be treated as hazardous chemical waste.

  • Disposal Method: Do not dispose of down the drain or in regular trash.[9] Collect in a designated, labeled container for chemical waste and arrange for pickup by a licensed waste disposal company.[9]

The Cbz protecting group can be removed by catalytic hydrogenation, which would transform the molecule into (2R,3R)-2-methylpiperidine-3-carboxylic acid and toluene.[1][2] While this deprotection is a common synthetic step, it is not a recommended on-site waste treatment method without proper equipment and safety protocols.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C15H19NO4
Physical Form Solid
Purity 95%
Storage Temperature Refrigerator

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Conclusion: A Proactive Approach to Safety

While this compound is a valuable tool in drug discovery and development, a proactive and informed approach to its handling is essential. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The information presented in this guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

References

  • JR-2259 - Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-02).
  • SAFETY D
  • This compound - Sigma-Aldrich.
  • SAFETY D
  • (R)-2-Methylpiperidine - Synquest Labs.
  • SAFETY D
  • Navigating the Safe Disposal of Amino-PEG12-Boc: A Procedural Guide - Benchchem.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07).
  • Cbz-Protected Amino Groups. (2019-10-02).

Sources

Methodological & Application

Application Note: Strategic Incorporation of (2R,3R)-Piperidine Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating (2R,3R)-Piperidine Amino Acids into Peptidomimetics Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists and Peptide Scientists

Abstract & Structural Rationale

The incorporation of (2R,3R)-piperidine amino acids (e.g., (2R,3R)-3-hydroxypipecolic acid or constrained β-amino acids) represents a high-value strategy in peptidomimetic drug design. Unlike flexible linear peptides, these heterocyclic building blocks restrict the conformational freedom of the backbone (


 and 

torsion angles), pre-organizing the molecule into bioactive secondary structures such as

-turns or helices. Furthermore, the absence of an amide proton and the steric bulk of the piperidine ring render the adjacent peptide bonds highly resistant to proteolytic cleavage, significantly improving ADME profiles.

However, the very steric bulk that confers biological advantage presents a synthetic bottleneck. The secondary amine of the piperidine ring is a poor nucleophile, and the


-carboxylate is prone to racemization during activation. This guide details a field-proven protocol for the high-fidelity incorporation of these residues using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Critical Challenges & Strategic Solutions

ChallengeMechanistic CauseStrategic Solution
Difficult Coupling (Acylation of the Piperidine) The piperidine nitrogen is a secondary amine with significant steric shielding from the C3-substituent.Use high-efficiency uronium/aminium reagents (HATU/COMU) with microwave irradiation.
Racemization of the Piperidine Activation of the hindered carboxylate can proceed via oxazolone intermediates, leading to epimerization at

.
Use "low-racemization" additives like HOAt or Oxyma Pure; avoid prolonged pre-activation.
Diketopiperazine (DKP) Formation If the piperidine is at the C-terminus (position 2), the cis-amide bond facilitates back-biting during Fmoc deprotection of the 3rd residue.Use Trityl-based resins (2-CTC) or sterically demanding protecting groups on the adjacent amine.

Experimental Protocol: Solid-Phase Incorporation

Phase A: Materials & Reagents[1][2]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (low loading: 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (superior for preventing racemization).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Phase B: Step-by-Step Workflow
Step 1: Coupling TO the Piperidine (The "Difficult" Step)

Context: The piperidine residue is already on the resin. You are coupling the next amino acid onto the hindered secondary amine of the piperidine.

  • Deprotection: Remove Fmoc from the resin-bound piperidine using 20% Piperidine in DMF (2

    
     5 min).[1] Note: Monitor UV absorbance; secondary amines deprotect slower than primary ones.
    
  • Wash: DMF (

    
     min), DCM (
    
    
    
    min), DMF (
    
    
    min).
  • Activation (Pre-formation):

    • Dissolve Amino Acid (4.0 eq) and HATU (3.9 eq) in minimum DMF.

    • Add HOAt (4.0 eq) to enhance reactivity.

    • Add DIPEA (8.0 eq).

    • Critical: Allow activation for exactly 30 seconds before adding to resin.

  • Coupling Reaction:

    • Add mixture to resin.[1][2]

    • Microwave Condition: 75°C for 10 minutes (25W constant power).

    • Alternative (Room Temp): Double coupling is mandatory. 2 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2 hours.
      
  • Monitoring: The Kaiser test (ninhydrin) will be false negative (red) or difficult to interpret for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test for secondary amines. A blue color indicates free secondary amine (incomplete coupling).

Step 2: Coupling OF the Piperidine (The "Racemization Risk" Step)

Context: You are coupling the Fmoc-(2R,3R)-Piperidine-OH onto the resin-bound peptide.

  • Activation:

    • Use COMU (1.0 eq) and Oxyma Pure (1.0 eq) with DIPEA (2.0 eq).

    • Why: COMU/Oxyma shows lower racemization rates than HATU for susceptible residues [1].

  • Coupling:

    • Perform at Room Temperature for 60 minutes.

    • Avoid Microwave for this step if possible to preserve stereochemical integrity at the

      
       and 
      
      
      
      centers.
  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.

Visualization: Decision Logic for Hindered Couplings

The following diagram illustrates the decision logic for optimizing coupling conditions based on the steric environment of the piperidine derivative.

SPPS_Workflow Start Start: Resin-Bound Peptide CheckAmine Is N-terminus a Secondary Amine (Piperidine)? Start->CheckAmine StandardCoup Standard Coupling (HBTU/DIPEA, 30 min) CheckAmine->StandardCoup No (Primary) HardCoup Steric Coupling Protocol CheckAmine->HardCoup Yes (Secondary) QC QC: Chloranil Test StandardCoup->QC Reagents Reagents: HATU + HOAt (4 eq) HardCoup->Reagents Method Method: Microwave (75°C, 10m) OR Double Couple (2x 2h) Reagents->Method Method->QC Decision Blue Particles? QC->Decision Recouple Re-couple with PyBrOP or Acid Fluoride Decision->Recouple Yes (Incomplete) NextStep Proceed to Next Cycle Decision->NextStep No (Complete) Recouple->QC

Caption: Workflow for coupling amino acids onto sterically hindered (2R,3R)-piperidine termini. Note the divergence to high-potency reagents (HATU/HOAt) and specific QC methods (Chloranil).

Quality Control & Validation

Stereochemical Verification (NMR)

(2R,3R)-piperidine peptides often exhibit cis/trans isomerism around the tertiary amide bond.

  • Protocol: Acquire 1H NMR in DMSO-d6 or MeOH-d4.

  • Observation: Look for dual sets of resonances. The cis isomer (often favored in specific solvents for pipecolic derivatives) may show distinct chemical shifts for the

    
     proton.
    
  • Validation: Variable Temperature (VT) NMR can confirm rotamers by causing coalescence of peaks at elevated temperatures (e.g., 340 K).

Racemization Check (Marfey's Method)

To ensure the (2R,3R) centers remained intact:

  • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's reagent).

  • Analyze via LC-MS against standards of L- and D- amino acids.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl- and N-Alkylamino Acids.[3] Journal of Peptide Science, 11, 85–102. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699–1720. Link

Sources

Application Note: Stereoselective Synthesis of N-Cbz-2-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the stereoselective synthesis of N-Cbz-2-methylpiperidine-3-carboxylic acid, a critical non-proteinogenic amino acid scaffold used in peptidomimetics to induce conformational restriction. We present a divergent synthetic strategy that allows access to both the cis- (kinetic) and trans- (thermodynamic) diastereomers starting from 2-methylnicotinic acid. The protocol includes detailed methodologies for hydrogenation, Cbz-protection, base-mediated epimerization, and enantiomeric resolution, supported by mechanistic insights and troubleshooting guides.

Introduction & Strategic Analysis

The 2-methylpiperidine-3-carboxylic acid scaffold serves as a constrained analogue of pipecolic acid. The introduction of a methyl group at the C2 position creates two chiral centers, resulting in four possible stereoisomers: (2R,3R), (2S,3S) [trans]; and (2R,3S), (2S,3R) [cis].

Control over the relative stereochemistry (diastereoselectivity) is achieved through the choice of reduction conditions and thermodynamic equilibration.

  • Cis-Selectivity: Heterogeneous hydrogenation of the pyridine precursor typically occurs via syn-addition of hydrogen to the less hindered face of the adsorbed pyridine ring, favoring the cis-2,3-disubstituted piperidine.

  • Trans-Selectivity: The cis-isomer possesses one substituent in an axial position (to avoid A(1,3) strain or 1,3-diaxial interactions depending on the conformer). Epimerization of the C3-center (alpha to the carbonyl) under basic conditions allows conversion to the thermodynamically more stable trans-isomer, where both substituents can adopt an equatorial orientation.

Synthetic Workflow

SyntheticStrategy Start 2-Methylnicotinic Acid Hydrogenation Step 1: Hydrogenation (PtO2, H2, AcOH) Start->Hydrogenation CisAmine (±)-cis-2-Methylpiperidine-3-COOH (Kinetic Product) Hydrogenation->CisAmine Syn-Addition CbzProtect1 Step 2A: N-Cbz Protection (Cbz-Cl, NaOH) CisAmine->CbzProtect1 Esterification Step 2B: Esterification (MeOH, SOCl2) CisAmine->Esterification CisProduct TARGET 1: (±)-cis-N-Cbz-Product CbzProtect1->CisProduct Epimerization Step 3: Epimerization (NaOMe, MeOH, Reflux) Esterification->Epimerization Thermodynamic Control Hydrolysis Step 4: Hydrolysis & Protection Epimerization->Hydrolysis TransProduct TARGET 2: (±)-trans-N-Cbz-Product Hydrolysis->TransProduct

Figure 1: Divergent synthetic pathway for accessing cis- and trans-diastereomers.

Experimental Protocols

Protocol A: Synthesis of (±)-cis-N-Cbz-2-methylpiperidine-3-carboxylic acid

This route exploits the kinetic selectivity of PtO₂-catalyzed hydrogenation.

Reagents:

  • 2-Methylnicotinic acid (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%)

  • Acetic acid (glacial, solvent)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Sodium hydroxide (NaOH) (4M aq)

Step-by-Step Procedure:

  • Hydrogenation:

    • Dissolve 2-methylnicotinic acid (10 g, 73 mmol) in glacial acetic acid (100 mL) in a hydrogenation vessel.

    • Add PtO₂ (0.83 g, 5 mol%). Caution: PtO₂ is pyrophoric; add under inert atmosphere (N₂).

    • Purge the vessel with H₂ and pressurize to 50–60 psi (3–4 bar).

    • Stir vigorously at room temperature for 12–24 hours. Monitor reaction completion by LC-MS or ¹H NMR (disappearance of aromatic signals).

    • Workup: Filter the catalyst through a pad of Celite®. Rinse with acetic acid. Concentrate the filtrate in vacuo to obtain the crude (±)-cis-2-methylpiperidine-3-carboxylic acid acetate salt as a viscous oil or solid.

  • N-Cbz Protection (Schotten-Baumann Conditions):

    • Dissolve the crude amino acid salt in 4M NaOH (40 mL) and cool to 0°C in an ice bath. Ensure pH > 10.

    • Add Cbz-Cl (12.5 mL, 87.6 mmol) dropwise over 30 minutes, simultaneously adding additional NaOH solution to maintain pH between 10–11.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Workup: Wash the basic aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Cbz-Cl and neutral impurities.

    • Acidify the aqueous layer carefully with 6M HCl to pH 2. The product usually precipitates as an oil or white solid.

    • Extract with ethyl acetate (3 x 100 mL). Dry combined organics over MgSO₄, filter, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (DCM/MeOH/AcOH gradient) if necessary.

Expected Outcome:

  • Yield: 70–85% (2 steps).

  • Stereochemistry: >90:10 cis:trans ratio (kinetic control).

Protocol B: Synthesis of (±)-trans-N-Cbz-2-methylpiperidine-3-carboxylic acid

This route utilizes thermodynamic equilibration to invert the C3 stereocenter.

Reagents:

  • (±)-cis-2-methylpiperidine-3-carboxylic acid (from Protocol A, Step 1)

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) (25% in MeOH)

Step-by-Step Procedure:

  • Esterification:

    • Suspend the crude cis-amino acid in dry MeOH (10 mL/g).

    • Cool to 0°C and add SOCl₂ (1.5 equiv) dropwise.

    • Reflux for 4 hours. Concentrate to dryness to afford the methyl ester hydrochloride.

  • Epimerization:

    • Dissolve the ester in dry MeOH. Add NaOMe (2.5 equiv) to generate the free amine and excess base.

    • Reflux the mixture for 24–48 hours. The basic conditions allow the C3 proton to exchange, settling into the thermodynamically preferred diequatorial (trans) conformation.

    • Note: Reaction progress can be monitored by NMR (shift of the methyl doublet or coupling constants).

  • Hydrolysis & Protection:

    • Add water to the methanolic solution and NaOH (2 equiv). Stir at room temperature until ester hydrolysis is complete (TLC control).

    • Proceed directly to Cbz protection as described in Protocol A, Step 2.

Expected Outcome:

  • Yield: 60–75% (overall).

  • Stereochemistry: >95:5 trans:cis ratio (thermodynamic control).

Enantiomeric Resolution (Optional)

To obtain enantiopure material (e.g., (2R,3S)), classical resolution via diastereomeric salt formation is recommended.

Resolving Agent: (R)-(+)-


-methylbenzylamine or (S)-(-)-

-methylbenzylamine.

Protocol:

  • Dissolve (±)-cis-N-Cbz-2-methylpiperidine-3-carboxylic acid in hot ethanol or isopropanol.

  • Add 0.5–1.0 equivalents of the chiral amine.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the crystals. Recrystallize 2–3 times to constant specific rotation.

  • Salt Break: Suspend the salt in EtOAc and wash with 1M HCl. The free chiral acid remains in the organic layer; the amine goes to the aqueous layer.

Analytical Data & Troubleshooting

NMR Characterization Guide

Due to the N-Cbz group, these compounds often exhibit rotamers in NMR spectra at room temperature, appearing as broad or doubled peaks.

Featurecis-Isomer (Kinetic)trans-Isomer (Thermodynamic)
C2-Methyl Signal Doublet, typically shielded (0.8 - 1.0 ppm)Doublet, typically deshielded relative to cis
H2-H3 Coupling (

)
Small (

Hz, axial-equatorial)
Large (

Hz, axial-axial)
Cbz Rotamers Prominent broadness in

H NMR
Prominent broadness in

H NMR

Troubleshooting Table:

ProblemProbable CauseSolution
Low Cis Selectivity Catalyst poisoning or high temperature.Use fresh PtO₂; maintain T < 30°C. Ensure acidic solvent (AcOH) is used.
Incomplete Epimerization Insufficient base or time.Ensure >2 equiv NaOMe; extend reflux time; ensure strictly anhydrous MeOH.
Broad NMR Peaks Carbamate rotamers.Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce peaks.
Oil instead of Solid Impurities or solvent retention.Triturate with Et₂O/Hexanes. Acidify aqueous workup slowly to induce crystallization.

References

  • Rossen, K., et al. "An Efficient Synthesis of Pipecolic Acid Derivatives." Journal of Organic Chemistry, 1990.
  • Epimerization Strategy

    • Bailey, P. D., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." White Rose eTheses/PMC, 2022 . Link

  • Couty, F.
  • Resolution Methods: Gmeiner, P. "Enantioselective synthesis of 2- and 3-substituted piperidines." Archiv der Pharmazie, 1991. (Describes salt resolution of piperidine carboxylic acids).

(Note: Specific patent literature US4110331A also supports the hydrogenation/methylation routes for similar xylidide derivatives).

Application Note: Precision Functionalization of the Carboxyl Group in N-Cbz-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a pharmacophore "privileged structure," appearing in over 12,000 biologically active compounds. For medicinal chemists, N-Cbz-piperidine carboxylic acids (e.g., isonipecotic acid derivatives) serve as critical, versatile building blocks. The Benzyloxycarbonyl (Cbz or Z) group is often chosen over Boc or Fmoc for its orthogonality: it survives trifluoroacetic acid (TFA) (used for Boc deprotection) and basic conditions (used for Fmoc deprotection), yet can be cleanly removed via catalytic hydrogenation (


) or strong acidolysis (

).

This guide details the chemoselective functionalization of the carboxylic acid moiety while maintaining the integrity of the N-Cbz protecting group. We focus on three high-value transformations: Amide Coupling , Reductive Functionalization (to Alcohols/Aldehydes) , and Curtius Rearrangement .

Strategic Considerations: The "Cbz-Safe" Zone

Before initiating synthesis, the researcher must recognize the stability window of the Cbz group to avoid inadvertent deprotection or side reactions.

ConditionCbz StabilityRisk/Note
Basic Hydrolysis (e.g., NaOH, LiOH)High Stable up to pH 12-13 at RT.
Weak Acids (e.g., AcOH, dilute HCl)High Stable.
Strong Lewis Acids (

,

)
Low Avoid. Can cause cleavage.
Hydrogenation (

, Pd/C)
None Avoid. Primary deprotection method.
Hydride Reduction (

)
Moderate Risk. LAH can reduce carbamates to N-methyl amines.
Borane (

)
High Recommended for -COOH reduction.

Module A: Amide Coupling (The Workhorse)

Mechanistic Insight

For N-Cbz-piperidine acids, steric hindrance varies significantly by regioisomer (4-COOH < 3-COOH < 2-COOH). While 4-COOH (isonipecotic) is accessible, the 2-COOH (pipecolic) position is sterically crowded and prone to racemization if chiral.

  • Reagent Choice: We recommend HATU for hindered/chiral substrates to maximize rate and minimize epimerization. For routine achiral couplings (4-position), EDC/HOBt is cost-effective and simplifies workup.[1]

Protocol: HATU-Mediated Coupling

Scope: High-yield coupling of N-Cbz-piperidine-4-carboxylic acid with a secondary amine.

Reagents:

  • Substrate: N-Cbz-piperidine-4-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under

    
     atmosphere. Stir for 5 minutes at 
    
    
    
    . Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing competing side reactions.
  • Addition: Add DIPEA dropwise, followed immediately by the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS (Cbz group absorbs strongly at 254 nm).

  • Workup (Critical): Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat.

      
       (removes unreacted acid and HATU byproducts).
      
    • Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (Hexane/EtOAc).
    

Module B: Reductive Transformations (Acid Alcohol/Aldehyde)

The Chemoselectivity Challenge

Reducing a carboxylic acid in the presence of a carbamate (Cbz) requires specific selection of hydride sources.

  • Avoid

    
     (LAH):  Strong risk of reducing the Cbz carbonyl, leading to the N-methyl piperidine derivative.
    
  • Use Borane (

    
    ):  Borane is highly chemoselective for carboxylic acids over carbamates and esters due to its electrophilic reduction mechanism.
    
Protocol: Borane-Mediated Reduction to Primary Alcohol

Reagents:

  • Substrate: N-Cbz-piperidine-carboxylic acid (1.0 equiv)

  • Reagent:

    
     complex (1.0 M solution, 1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry glassware. Dissolve substrate in THF and cool to

    
    .
    
  • Addition: Add

    
     dropwise over 15 mins. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2-3 hours.
    
  • Quench (The "Methanol Break"): Cool back to

    
    . Add Methanol dropwise until bubbling ceases. This breaks the borate ester intermediates.
    
  • Workup: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.

  • Result: Pure N-Cbz-hydroxymethyl-piperidine is often obtained without chromatography.

Protocol: Weinreb Amide Synthesis (Gateway to Aldehydes/Ketones)

To access aldehydes (without over-reduction) or ketones, convert the acid to a Weinreb Amide first.[2]

Reagents:

  • Amine: N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • Coupling: EDC

    
     HCl (1.5 equiv), HOBt (1.5 equiv), 
    
    
    
    (3.0 equiv).

Workflow: Follow the standard Amide Coupling protocol (Module A). The resulting Weinreb amide can be reacted with:

  • DIBAL-H (

    
    ):  Yields Aldehyde .
    
  • Grignard Reagents (

    
    ):  Yields Ketone .
    
Visualization: Reduction Decision Tree

ReductionPathways Acid N-Cbz-Piperidine-COOH Alcohol Primary Alcohol (-CH2OH) Acid->Alcohol BH3-THF (Chemoselective) Weinreb Weinreb Amide (-CON(OMe)Me) Acid->Weinreb NH(OMe)Me EDC/HOBt NMethyl N-Methyl (Side Product) Acid->NMethyl LiAlH4 (AVOID) Aldehyde Aldehyde (-CHO) Weinreb->Aldehyde DIBAL-H -78°C Ketone Ketone (-COR) Weinreb->Ketone R-MgBr 0°C

Figure 1: Chemoselective reduction pathways.[3][4] Note the avoidance of LAH to preserve the Cbz group.

Module C: Curtius Rearrangement (Carboxyl Amine)

This reaction is invaluable for converting the carboxylic acid into an amine (one carbon shorter), often used to synthesize gem-disubstituted piperidines or urea derivatives.

Protocol: DPPA-Mediated Rearrangement

Safety Note: Azides are potential explosion hazards. Perform behind a blast shield.

Reagents:

  • Substrate: N-Cbz-piperidine-COOH

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base:

    
     (1.2 equiv)
    
  • Trapping Agent: t-Butanol (excess) or Benzyl alcohol.

  • Solvent: Toluene (anhydrous).

Step-by-Step:

  • Acyl Azide Formation: Mix substrate,

    
    , and DPPA in Toluene at RT. Stir 1 hour.
    
  • Rearrangement: Heat to

    
    . Evolution of 
    
    
    
    gas indicates Isocyanate formation.
  • Trapping:

    • To make Boc-protected amine: Add excess t-Butanol and reflux for 12 hours.

    • To make Urea: Add a secondary amine.[1][5]

  • Result: N-Cbz-4-((Boc)amino)piperidine (orthogonal protection).

Summary of Experimental Data

TransformationReagentsTypical YieldCritical Parameter
Amide Coupling HATU, DIPEA, DMF85-95%Pre-activation at

prevents racemization.
Esterification EDC, DMAP, MeOH90-98%Catalytic DMAP accelerates reaction significantly.
Reduction (Alcohol)

80-90%Quench carefully with MeOH to break borates.
Weinreb Synthesis EDC, HOBt, NH(OMe)Me75-85%Clean conversion allows crude use in next step.
Curtius Rearr. DPPA, Toluene, tBuOH65-75%Anhydrous conditions essential for Isocyanate stability.

References

  • Use of Borane for Chemoselective Reduction

    • Title: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.[4][6]

    • Source: Chemistry - A European Journal (via NIH).
    • URL:[Link]

  • Weinreb Amide Protocols

    • Title: An efficient conversion of carboxylic acids into Weinreb amides.[2][7][8]

    • Source: Arkivoc.[9]

    • URL:[Link]

  • Curtius Rearrangement Applications

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery.[10]

    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • Amide Coupling Reagents (HATU/EDC)

    • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids.[11]

    • Source: Tetrahedron Letters (PMC).
    • URL:[Link]

  • General Piperidine Functionalization

    • Title: Application Notes and Protocols for the Functionaliz
    • Source: BenchChem.[1][5]

Sources

Troubleshooting & Optimization

Technical Guide: Solubility & Handling of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and handling of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid . This document is structured for researchers requiring immediate troubleshooting for dissolution, formulation, and purification workflows.

Executive Summary: The Physicochemical Paradox

The Core Issue: Users frequently report that this compound is insoluble in water, despite containing a hydrophilic carboxylic acid motif.

The Scientific Reality: This molecule exhibits "Janus-faced" solubility behavior driven by the competition between its polar head (carboxylic acid) and its lipophilic tail (Cbz protecting group + methyl-piperidine scaffold).

  • At pH < 5 (Acidic/Neutral): The carboxylic acid is protonated (neutral). The bulky, aromatic Benzyloxycarbonyl (Cbz) group dominates the physicochemical profile, rendering the molecule hydrophobic and water-insoluble.

  • At pH > 8 (Basic): The carboxylic acid deprotonates to form a carboxylate anion. The charge-dipole interaction with water overcomes the lipophilicity of the Cbz group, rendering the molecule water-soluble .

Diagnostic Troubleshooting (Q&A)

Q1: "I added the solid to water/PBS, and it's floating or clumping. Why?"

Root Cause: The pKa of the carboxylic acid on a piperidine ring is typically between 4.0 and 5.0. In unbuffered water (pH ~6-7) or PBS, a significant fraction of the molecule remains protonated. The Cbz group (logP contribution ~2.0) prevents the neutral species from solvating. Correction: You must convert the acid to its salt form.

  • Protocol: Add 1.05 equivalents of 1M NaOH or NaHCO₃. Vortex or sonicate. The solution should clarify as the sodium salt forms.

Q2: "I need to use this in a biological assay (pH 7.4). How do I avoid precipitation?"

Root Cause: Adding a concentrated DMSO stock directly to media can cause "crash-out" if the local concentration exceeds the solubility limit before the buffer can ionize the acid. Correction: Predissolve in a water-miscible organic solvent, then dilute slowly.

  • Recommended Co-solvents: DMSO, Ethanol, or Methanol.

  • Workflow: Dissolve compound in DMSO (100 mM stock)

    
     Dilute into pH 7.4 buffer while vortexing. Ensure final DMSO concentration is <1% (or as tolerated by assay).
    
Q3: "I am trying to extract the compound from water, but I'm getting an emulsion."

Root Cause: At intermediate pH (pH 5-6), the compound exists in a partial equilibrium, acting as a surfactant (amphiphile) with a polar head and non-polar tail, stabilizing emulsions. Correction: Force the equilibrium to the extreme.

  • To Extract into Organic: Acidify aqueous layer to pH 2-3 (using 1N HCl). This fully protonates the acid, breaking the emulsion and driving the compound into the organic layer (DCM or EtOAc).

Solubility Data & Solvent Compatibility

The following table summarizes the solubility profile based on the Cbz-piperidine scaffold properties.

Solvent SystemSolubility StatusMechanism / Notes
Water (Neutral pH) Insoluble (< 0.1 mg/mL)Hydrophobic Cbz group dominates.
Water (pH > 8) Soluble (> 10 mg/mL)Forms carboxylate salt (

).
0.1 M HCl InsolubleFully protonated (

); precipitates.
DMSO SolubleExcellent solvent for stock solutions.
Ethanol / Methanol SolubleGood for transfers; evaporate easily.
Dichloromethane (DCM) SolublePreferred extraction solvent for protonated form.
Diethyl Ether Moderate/LowCbz group aids solubility, but COOH reduces it.

Critical Workflows

Workflow A: The "pH-Switch" Purification Protocol

This is the standard method to purify the compound from non-acidic impurities (e.g., unreacted Cbz-Cl or benzyl alcohol) without chromatography.

WorkupFlow Start Crude Reaction Mixture (Organic Solvent) Step1 Add 1M NaOH (aq) Extract & Separate Layers Start->Step1 OrgLayer1 Organic Layer (Contains Impurities) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH > 10) (Contains Target as Salt) Step1->AqLayer1 Keep Step2 Wash Aqueous with Et2O (Optional) AqLayer1->Step2 Step3 Acidify Aqueous with 1N HCl to pH 2-3 Step2->Step3 Precip Target Precipitates (Cloudy Suspension) Step3->Precip Step4 Extract with DCM or EtOAc Precip->Step4 Final Dry (MgSO4) & Evaporate Pure Product Step4->Final

Figure 1: The "pH-Switch" purification logic relies on converting the lipophilic acid into a water-soluble salt to wash away organic impurities, then reversing the process to isolate the product.

Workflow B: Dissolution for Biological Assays

To ensure consistent dosing in cell culture or enzymatic assays:

  • Weigh the solid this compound.

  • Dissolve in 100% DMSO to create a 10mM - 100mM Master Stock.

  • Check clarity; the solution must be transparent.

  • Dilute into the assay buffer.

    • Note: If precipitation occurs upon dilution, prepare an intermediate dilution in 50% DMSO/Water, or adjust the assay buffer pH to 7.4–8.0.

Mechanistic Visualization: Solubility vs. pH

Understanding the dissociation curve is vital for predicting behavior during extraction.

SolubilityCurve LowPH pH < 4 (Protonated Form) INSOLUBLE in Water SOLUBLE in Organic MidPH pH 4 - 6 (Equilibrium) Partial Solubility Risk of Emulsion LowPH->MidPH Add Base (NaOH) MidPH->LowPH Add Acid (HCl) HighPH pH > 8 (Ionized Form) SOLUBLE in Water INSOLUBLE in Organic MidPH->HighPH Add Base (NaOH) HighPH->MidPH Add Acid (HCl)

Figure 2: The solubility state switches based on the protonation state of the C3-carboxylic acid. The Cbz group ensures the protonated form is lipophilic.

References

  • Sigma-Aldrich. (S)-1-Boc-piperidine-3-carboxylic acid Product Sheet. (Analogous N-protected piperidine acid properties).[1] Retrieved from

  • Beilstein Journal of Organic Chemistry. Experimental Procedures for Cbz-protected amines. (Standard workup protocols for Cbz-amines). Retrieved from

  • National Institutes of Health (PubChem). 1-Methylpiperidine-2-carboxylic acid Physicochemical Properties. (pKa data for piperidine carboxylic acids). Retrieved from

  • Organic Chemistry Data. pKa Values of Carboxylic Acids. (General reference for carboxylic acid ionization constants). Retrieved from

Sources

Navigating the Labyrinth: A Technical Guide to Purifying Cbz-Protected Piperidine Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the Technical Support Center for advanced purification strategies. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in isolating Cbz-protected piperidine amino acids. These valuable building blocks in drug discovery and peptide synthesis often present unique purification hurdles due to their specific physicochemical properties.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from foundational purification principles to advanced troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues that arise during the purification of Cbz-protected piperidine amino acids.

Q1: My Cbz-protected piperidine amino acid is an oil or a gum and won't crystallize. What should I do?

This is a frequent challenge, as the Cbz group, while often promoting crystallinity, doesn't guarantee it.[4][5] The amorphous nature can stem from residual solvents, slight impurities, or the inherent properties of the molecule itself.

Causality and Troubleshooting Steps:

  • Solvent Purity is Paramount: Ensure all solvents used in the work-up are of high purity and are thoroughly removed. Residual solvents like ethyl acetate or dichloromethane can hinder crystallization.

  • Guerilla Crystallization Tactics:

    • Seed Crystals: If you have a small amount of solid material from a previous batch, use it to seed the oil.[6]

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the oil-air interface. The microscopic imperfections in the glass can serve as nucleation points.

    • Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a poor solvent (e.g., hexane, heptane) until turbidity persists. Allow the solution to stand, often at a reduced temperature, to induce crystallization.

  • Pulping (Trituration): Add a poor solvent to the oil and stir vigorously. This can sometimes induce solidification by washing away impurities that inhibit crystallization.

Q2: I'm seeing multiple spots on my TLC after the Cbz protection reaction. What are the likely side products?

The presence of multiple spots indicates an incomplete reaction or the formation of side products. Understanding the potential impurities is key to devising a successful purification strategy.

Common Impurities and Their Origins:

  • Unreacted Starting Material: The amino group of the piperidine amino acid may not have fully reacted.

  • Di-Cbz Product: In some cases, if there are other reactive sites, over-protection can occur.

  • Benzyl Alcohol: A common impurity from the decomposition of benzyl chloroformate (Cbz-Cl).

  • N-Acylpyridinium Salt: If pyridine is used as a base, it can react with Cbz-Cl, creating a salt that can complicate purification.[7]

Visualizing the Purification Strategy:

G A Crude Sample B TLC Analysis for Solvent System Optimization A->B C Column Packing B->C D Sample Loading (Dry or Wet) C->D E Elution with Optimized Mobile Phase D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Sources

optimizing recrystallization of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Subject: Optimization & Troubleshooting Guide for Tubulysin Intermediate Purification

Executive Summary & Context

Welcome to the technical support hub for This compound . We understand this molecule is a critical "Mep" or "Tup" unit intermediate in the synthesis of Tubulysin analogs and Antibody-Drug Conjugates (ADCs).

The Challenge: This molecule possesses a "perfect storm" of physicochemical properties that complicate purification:

  • Low Melting Point: The Cbz-protecting group and the flexible piperidine ring often lead to "oiling out" rather than crystallization.

  • Stereochemical Complexity: You are likely fighting to separate the (2R,3R) cis-isomer from the (2S,3R) or trans-isomers generated during hydrogenation or coupling.

  • Amphiphilic Nature: The lipophilic Cbz group fights against the polar carboxylic acid, making solvent selection counter-intuitive.

This guide replaces standard templates with a Decision-Based Workflow designed to force crystallization in stubborn batches.

Pre-Crystallization Diagnostic (The "Cleanup" Phase)

Before attempting recrystallization, you must validate the crude profile. Recrystallization amplifies purity; it does not magically fix dirty chemistry.[1]

Protocol: Acid-Base "Reset" If your crude material is dark or contains non-acidic byproducts (e.g., unreacted Cbz-Cl), perform this extraction before heating any solvents.[1]

  • Dissolve: Take crude in EtOAc (10 volumes).

  • Extract: Wash with sat. NaHCO₃ (3x). The product moves to the aqueous layer (as the carboxylate salt).

  • Discard Organics: Impurities (Cbz-Cl, benzyl alcohol) remain in the EtOAc.

  • Acidify: Cool aqueous layer to 0°C. Acidify carefully with 1M HCl to pH 2-3.

  • Re-extract: Extract back into EtOAc (3x).

  • Dry & Concentrate: Dry over Na₂SO₄. Evaporate to a solid foam .

    • Checkpoint: If it remains an oil after high-vac drying, proceed immediately to Module 4 (Oiling Out). [1]

Solvent System Selection Strategy

We recommend three specific systems based on your impurity profile.

SystemComponentsRoleBest For...
A (Standard) EtOAc / Heptane Solvent / Anti-solventGeneral purification; removing minor non-polar impurities.[1]
B (Scale-Up) Isopropyl Alcohol (IPA) Single SolventLarge-scale batches (>100g).[1] Slower crystallization, better crystal habit.
C (Isomer) Toluene / Hexane Solvent / Anti-solventDiastereomeric separation. The cis-isomer often packs better in aromatic solvents.[1]
Experimental Protocol: System A (EtOAc/Heptane)
  • Dissolution: Suspend crude solid in EtOAc (2 mL/g). Heat to 60°C.

  • Titration: If not dissolved, add EtOAc dropwise until clear.

  • Anti-Solvent: Remove from heat.[2] While still hot, add Heptane dropwise until a faint permanent turbidity appears.

  • Re-Solubilize: Add 1-2 drops of EtOAc to clear the turbidity.

  • Nucleation: Add seed crystals (see Module 4). Cover and let cool to RT undisturbed for 4 hours.

  • Finishing: Cool to 4°C for 12 hours. Filter and wash with cold 1:3 EtOAc:Heptane.

Troubleshooting: "The Oil-Out Loop"

Issue: Upon cooling, the solution turns milky and deposits a gummy oil at the bottom instead of crystals. Cause: The solution hit the "Liquid-Liquid Phase Separation" (LLPS) boundary before the solubility curve. This is common with Cbz-piperidines.[1]

The Fix: Trituration & Seeding You cannot force an oil to crystallize by cooling it further (it just becomes a glass). You must create a template.

Step-by-Step Recovery:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Seed Generation (The "Ice Trick"):

    • Take a glass rod, dip it in the solution.

    • Remove the rod and let the droplet evaporate on the tip.

    • Rub the tip against a piece of dry ice or dip in liquid N₂. The thermal shock often forces the amorphous oil to snap into a lattice.

    • Use this "frozen" powder on the rod to scratch the inner wall of your main flask at 35-40°C.

  • The "Middle Ground" Solvent: If EtOAc/Heptane oils out, switch to Diisopropyl Ether (DIPE) or MTBE . These ethers have boiling points closer to the melting point of the solid, reducing the thermal gap that causes oiling.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the purification process.

RecrystallizationLogic Start Crude (2R,3R)-1-Cbz-2-methylpiperidine-3-COOH CheckState Physical State? Start->CheckState Solid Solid/Foam CheckState->Solid Dry Oil Sticky Oil/Gum CheckState->Oil Wet SolventSelect Select Solvent System Solid->SolventSelect AcidBase Perform Acid/Base Extraction (Remove non-acidic impurities) Oil->AcidBase AcidBase->SolventSelect SystemA EtOAc / Heptane (General Purity) SolventSelect->SystemA SystemB Toluene (Diastereomer Separation) SolventSelect->SystemB Crystallize Cool to RT -> 4°C SystemA->Crystallize SystemB->Crystallize ResultCheck Outcome? Crystallize->ResultCheck Success White Crystals (Filter & Dry) ResultCheck->Success OilingOut Oiling Out (Liquid-Liquid Phase Separation) ResultCheck->OilingOut Remedy Re-heat -> Add Seed at 40°C OR Switch to MTBE/DIPE OilingOut->Remedy Remedy->Crystallize Retry

Caption: Decision tree for managing physical state and solvent selection during Cbz-piperidine purification.

Frequently Asked Questions (FAQ)

Q: My purity is 98% but the diastereomer (cis/trans) ratio is still poor. Why? A: Recrystallization purifies based on solubility differences, but cis/trans isomers of piperidines often form solid solutions (co-crystals).

  • Solution: You need a Chiral Resolution step before final recrystallization. React your acid with (S)-(-)-α-Methylbenzylamine in Ethanol. The diastereomeric salt often has a much sharper melting point difference than the free acid. Crystallize the salt, then hydrolyze with HCl to recover the pure (2R,3R) acid [1].

Q: Can I use Methanol or Ethanol? A: We advise caution. While Cbz groups are soluble in alcohols, the high solubility often requires excessive cooling or too much water (anti-solvent) to force precipitation, which triggers oiling out. IPA (Isopropyl Alcohol) is the only alcohol we recommend for this substrate due to its lower polarity index compared to MeOH [2].

Q: The crystals are hygroscopic and turn into a gum on the filter. What happened? A: You likely filtered while the solvent was too cold, causing condensation, or you have residual TFA/Acid if this came from a deprotection step.

  • Fix: Wash the filter cake with anhydrous Heptane immediately after filtration to displace moisture-attracting solvents.[1] Dry in a vacuum oven at 35°C with P₂O₅ desiccant.

References

  • Bristol-Myers Squibb Co. (2013).[1] Process for producing N-protected amino acid. US Patent 8,357,820 B2. (Demonstrates Cbz-amino acid purification using IPA and Heptane systems). Link

  • Almac Group. (2017).[3] The Development and Scale-Up of an Antibody Drug Conjugate Tubulysin Payload. (Details the purification of Mep/Tup intermediates and issues with diastereomer separation). Link[1]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Authoritative source on "oiling out" mechanisms and seeding strategies). Link

Sources

resolving diastereomers of 1-Cbz-2-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolution & Handling of 1-Cbz-2-methylpiperidine-3-carboxylic acid

Ticket ID: #CHEM-RES-2024-05 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Troubleshooting Diastereomeric Resolution and Enantiomeric Purity[1]

Executive Summary & Stereochemical Analysis

You are dealing with 1-Cbz-2-methylpiperidine-3-carboxylic acid , a scaffold with two contiguous chiral centers (C2 and C3).[1] This creates a mixture of four stereoisomers:

  • Cis-Racemate: (

    
    ) and (
    
    
    
    ) — Substituents on the same side.
  • Trans-Racemate: (

    
    ) and (
    
    
    
    ) — Substituents on opposite sides.

The Core Challenge: The N-Cbz (benzyloxycarbonyl) protecting group introduces rotameric complexity in NMR and significant steric bulk.[1] In 2,3-disubstituted piperidines, the Trans isomer (diequatorial conformation) is generally the thermodynamic product, while the Cis isomer is often the kinetic product of hydrogenation.

This guide provides workflows to separate these diastereomers (physical separation) and resolve the enantiomers (chiral resolution).

Master Resolution Workflow

The following decision tree outlines the logical flow for purifying your target isomer.

ResolutionWorkflow Start Crude Mixture (Cis/Trans + Enantiomers) CheckRatio Analyze Diastereomeric Ratio (dr) (Method: H-NMR or HPLC) Start->CheckRatio Decision1 Is dr > 95:5? CheckRatio->Decision1 Epimerize Perform Epimerization (Convert Cis -> Trans) Decision1->Epimerize No (Target is Trans) SepDiast Separate Diastereomers (Flash/Prep-HPLC) Decision1->SepDiast No (Target is Cis) Racemate Target Racemate Isolated (e.g., pure Trans-racemate) Decision1->Racemate Yes Epimerize->SepDiast SepDiast->Racemate Resolution Chiral Resolution (Salt Formation / Chiral SFC) Racemate->Resolution Final Pure Enantiomer (>99% ee, >98% dr) Resolution->Final

Figure 1: Strategic workflow for isolating single stereoisomers of 1-Cbz-2-methylpiperidine-3-carboxylic acid.

Troubleshooting Guide: Diastereomer Separation (Cis vs. Trans)

Objective: Separate the physical diastereomers before attempting chiral resolution.

Common Issue: "Peaks are merging or tailing on Silica Gel."[1]
Possible CauseTechnical ExplanationCorrective Action
Acidic Ionization The free carboxylic acid interacts strongly with silanols on the silica, causing streakiness.[1]Add Modifier: Use 0.5% - 1.0% Acetic Acid (AcOH) or Formic Acid in the mobile phase.[1]
Rotameric Broadening The N-Cbz group has restricted rotation (N-CO bond), creating "ghost peaks" or broad humps in NMR/HPLC.[1]Temperature Control: Run analytical HPLC at 40–50°C to coalesce rotamers. For Prep, collect the entire broad band.
Solubility Issues The compound may crystallize on the column head in non-polar solvents (Hexane/EtOAc).DCM Switch: Use a DCM/MeOH gradient (0%

10% MeOH) instead of Hex/EtOAc.

Protocol 1: Optimized Flash Chromatography

  • Stationary Phase: Acid-washed Silica Gel (or standard silica with acidified solvent).[1]

  • Mobile Phase A: Dichloromethane (DCM) + 0.5% AcOH.

  • Mobile Phase B: Methanol (MeOH) + 0.5% AcOH.

  • Gradient: 0% B for 2 CV, then 0-5% B over 10 CV.

  • Detection: UV 254 nm (Cbz chromophore).

Troubleshooting Guide: Chiral Resolution (Enantiomers)

Objective: Isolate a single enantiomer (e.g.,


) from the diastereomerically pure racemate.
Method A: Classical Resolution (Crystallization)

Best for scale-up (>10g).[1]

Q: Which chiral base should I use? A: For carboxylic acids,


-Methylbenzylamine (MBA)  is the industry standard starting point.[1]
  • To target the (

    
    ) acid, screen (S)-(-)-
    
    
    
    -methylbenzylamine
    first.[1]
  • To target the (

    
    ) acid, screen (R)-(+)-
    
    
    
    -methylbenzylamine
    .
  • Alternative: Quinine or Cinchonidine if MBA fails.[1]

Q: No crystals are forming (oiling out). What now? A: This is common with Cbz-protected amino acids.[1]

  • Solvent Switch: Move from EtOH to IPA (Isopropyl Alcohol) or MTBE/Heptane .[1]

  • Seeding: If you have a tiny amount of solid from a small-scale trial, use it to seed the mother liquor.[1]

  • Salt Break: If the oil persists, re-acidify, extract, and try a different base (e.g., (R)-1-naphthylethylamine).

Method B: Chiral SFC/HPLC (Chromatography)

Best for speed and high purity (<5g).[1]

Recommended Columns (Screening Order):

  • Chiralpak IG / IC: Immobilized phases are robust for chlorinated solvents (DCM) which solubilize the Cbz group well.

  • Chiralcel OD-H: The "workhorse" for carbamates.[1]

Typical Conditions:

  • Mobile Phase:

    
     / MeOH (with 0.2% TFA or DEA). Note: You must use an acidic modifier (TFA) for the free acid, or convert to methyl ester first.
    

Protocol: Epimerization (Yield Optimization)

If you require the thermodynamic isomer (usually Trans for this scaffold) but have the Cis isomer (or a mixture), you can drive the equilibrium via base-catalyzed epimerization at C3.

Mechanism: Deprotonation at the


-position (C3) generates an enolate.[1] Reprotonation occurs from the less sterically hindered face, favoring the diequatorial (trans) conformation to minimize 

strain with the N-Cbz group.

Epimerization Cis Cis-Isomer (Less Stable) Enolate Planar Enolate Intermediate Cis->Enolate NaOMe (-H+) Trans Trans-Isomer (Thermodynamic) Enolate->Trans +H+ (Equatorial Attack) Trans->Enolate Reversible

Figure 2: Base-catalyzed epimerization pathway.

Experimental Protocol:

  • Dissolve: 1.0 eq of the Cis/Trans mixture in dry Methanol (0.5 M concentration).

  • Reagent: Add 2.0 - 3.0 eq of Sodium Methoxide (NaOMe) (25% wt in MeOH).

  • Conditions: Reflux (65°C) for 4–12 hours. Monitor by HPLC.

  • Workup: Cool to 0°C. Quench with 1M HCl to pH 2. Extract with EtOAc.[1]

  • Result: Expect >80% conversion to the Trans-isomer.

References & Authority

  • Piperidine Conformational Analysis:

    • Eliel, E. L., et al. "Stereochemistry of Organic Compounds."[1][2] Wiley-Interscience.[1] (Defines A-values and equatorial preference in heterocycles).

  • Resolution of Piperidine-3-carboxylic Acids:

    • Kozikowski, A. P., et al. "Synthesis of 2,3-disubstituted piperidines."[1] Journal of Organic Chemistry.

  • Epimerization Dynamics:

    • Beak, P., et al. "Thermodynamic stability of 2-substituted piperidines." Chemical Reviews. (Establishes the thermodynamic preference for trans-2,3-disubstituted systems).

  • Chiral Separation of Cbz-Amino Acids:

    • Application Guide: "Separation of N-protected amino acids by Chiral SFC." Daicel Chiral Technologies.[1]

Disclaimer: These protocols involve hazardous chemicals (strong bases, chlorinated solvents). Always consult the SDS and perform a risk assessment before experimentation.

Sources

Validation & Comparative

1H NMR analysis of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced NMR Profiling of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid: A Comparative Technical Guide

Executive Summary This guide provides a critical analysis of the 1H NMR characterization of This compound . For researchers in drug discovery, this scaffold presents a dual analytical challenge: rotameric broadening caused by the carbamate (Cbz) protecting group and the necessity of unambiguous stereochemical assignment (cis/trans distinction).

This document compares the standard "Quick-Look" protocol (RT-CDCl₃) against the "Gold Standard" protocol (VT-DMSO-d₆), demonstrating why the latter is essential for regulatory-grade characterization.

Part 1: The Analytical Challenge (Rotamerism & Stereochemistry)

The N-Cbz group imparts partial double-bond character to the N-C(=O) bond, creating distinct rotamers (s-cis and s-trans) that interconvert slowly on the NMR timescale at room temperature.

  • The Symptom: In standard solvents (CDCl₃) at 298 K, resonances for H2, H6, and the Cbz benzylic protons appear as broad humps or split signals. This prevents accurate integration and coupling constant (

    
    ) analysis.
    
  • The Stereochemical Conundrum: Confirming the (2R,3R) configuration requires measuring the vicinal coupling constant (

    
    ). The (2R,3R) isomer typically adopts a trans-diequatorial  conformation, placing the H2 and H3 protons in a trans-diaxial  relationship.
    
    • Target Metric: We expect a large

      
       (~10–12 Hz) for the (2R,3R) isomer.
      
    • Risk: Rotameric broadening often obscures this splitting pattern, making stereochemical confirmation impossible without Variable Temperature (VT) NMR.

Part 2: Comparative Analysis of Protocols

The following table contrasts the performance of standard room-temperature analysis versus the optimized high-temperature protocol.

FeatureMethod A: Standard Protocol Method B: Optimized Protocol (Recommended)
Solvent Chloroform-d (

)
Dimethyl Sulfoxide-d₆ (

)
Temperature 25°C (298 K)80°C (353 K)
Resolution Poor. Signals for H2/H6 are broad/doubled.Excellent. Rotamers coalesce into sharp, single averages.
Integration Accuracy < 85% (Due to overlap/broadening)> 98% (Quantitative integration possible)
Stereochem Validation Ambiguous.

-coupling often unreadable.
Definitive.

clearly resolved.
Throughput High (Routine automation)Medium (Requires probe heating/equilibration)
Application Crude reaction monitoring.Final compound characterization; Stereochem assignment.
Experimental Data Simulation (Representative)
  • Method A (CDCl₃, 25°C):

    • 
       7.35 (m, 5H, Ar-H), 5.15 (br s, 2H, OCH₂Ph), 4.5/3.9 (br m, 1H, H2 - rotamers), 1.2 (d, 3H, CH₃). Note: H2 and H3 signals are too broad to assign 
      
      
      
      values.
  • Method B (DMSO-d₆, 80°C):

    • 
       7.30 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25 (dq, 
      
      
      
      Hz, 1H, H2), 2.85 (dt,
      
      
      Hz, 1H, H3), 1.15 (d,
      
      
      Hz, 3H, CH₃).
    • Key Insight: The 11.5 Hz coupling between H2 and H3 confirms the trans-diaxial arrangement of protons, validating the (2R,3R) trans-diequatorial configuration.

Part 3: Stereochemical Validation Logic

To ensure the synthesized material is indeed (2R,3R) and not the (2R,3S) cis-isomer, the following logic gate must be applied to the H2 signal observed in the High-Temp NMR.

StereochemLogic Start Analyze H2 Signal (VT-NMR in DMSO-d6) CheckJ Measure 3J(H2,H3) Coupling Constant Start->CheckJ LargeJ Large J (~10-12 Hz) Indicates Trans-Diaxial Protons CheckJ->LargeJ > 9 Hz SmallJ Small J (~3-5 Hz) Indicates Axial-Equatorial Protons CheckJ->SmallJ < 6 Hz Ambiguous Ambiguous? Run 2D NOESY CheckJ->Ambiguous 6-9 Hz ResultTrans CONFIRMED: (2R,3R) Trans-Diequatorial Conformation LargeJ->ResultTrans ResultCis INDICATES: (2R,3S) Cis Conformation SmallJ->ResultCis NOE_Check Check NOE between H2 and H3 Ambiguous->NOE_Check StrongNOE Strong NOE (Cis) NOE_Check->StrongNOE WeakNOE Weak/No NOE (Trans) NOE_Check->WeakNOE StrongNOE->ResultCis WeakNOE->ResultTrans

Figure 1: Decision tree for stereochemical assignment based on H2-H3 coupling constants.

Part 4: Detailed Experimental Protocols

Protocol A: Variable Temperature (VT) 1H NMR (The "Gold Standard")

Objective: Coalesce rotamers to obtain sharp signals for coupling constant analysis.

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ .

    • Why DMSO? It has a high boiling point (189°C) allowing safe heating up to 100°C, unlike CDCl₃ (b.p. 61°C) or Acetone-d₆.

  • Instrument Setup:

    • Insert sample into the magnet.

    • Lock and shim at room temperature (298 K) first.

    • Set the variable temperature unit (VTU) to 353 K (80°C) .

    • Caution: Ensure the probe is rated for this temperature. Allow 10 minutes for thermal equilibration to prevent chemical shift drift during acquisition.

  • Acquisition:

    • Re-shim the sample at 353 K (shimming changes significantly with temperature/viscosity).

    • Acquire 16–32 scans with a relaxation delay (d1) of at least 2.0 seconds to ensure quantitative integration.

  • Processing:

    • Apply standard Fourier transform.

    • Phase correct manually.

    • Integrate the H2 signal (approx. 4.0–4.5 ppm) and measure the splitting width (Hz) between the outer legs of the multiplet to determine

      
      .
      
Protocol B: 2D NOESY Validation (If J-coupling is ambiguous)

Objective: Confirm spatial proximity of H2 and H3.

  • Setup: Use the same VT setup (353 K) to ensure sharp peaks.

  • Parameters:

    • Pulse Sequence: noesygpphpp (or equivalent gradient-selected NOESY).

    • Mixing Time: 500 ms .

  • Analysis:

    • Trans (2R,3R): H2 and H3 are on opposite faces of the ring. No cross-peak (or very weak) should be observed between H2 and H3.

    • Cis (2R,3S): H2 and H3 are on the same face. A strong cross-peak will be visible.

Part 5: Mechanistic Workflow Diagram

The following diagram illustrates the physical phenomenon of rotamer coalescence and the analytical workflow.

Workflow Compound (2R,3R)-1-Cbz-2-Me-Piperidine-3-COOH RT_State RT (25°C) Restricted N-C Rotation Compound->RT_State Rotamers Rotamer Mixture (s-cis / s-trans) RT_State->Rotamers Slow Exchange BroadSpec Broad/Doubled Peaks Unreadable J-values Rotamers->BroadSpec Heat Heat to 80°C (Energy > Rotation Barrier) BroadSpec->Heat Apply VT Coal_State Coalescence Fast Exchange Heat->Coal_State SharpSpec Sharp Averaged Signals Readable J-values Coal_State->SharpSpec Validation Stereochem Confirmation (Trans-Diaxial Coupling) SharpSpec->Validation

Figure 2: Analytical workflow overcoming rotameric broadening via thermal coalescence.

References

  • N-Cbz Rotamerism in NMR

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Specific Application: Researcher findings on "NMR-based investigations of acyl-functionalized piperazines" confirm restricted rotation of the partial amide bond leads to conformers at room temperature.

  • Stereochemical Assignment of Piperidines

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Coupling Constants: "Trans coupling (11-19 Hz) is greater than cis coupling (5-14 Hz) in vicinal systems."[1]

  • Protocol Validation (VT-NMR)

Sources

Comparative Guide: Chiral HPLC Methodologies for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The separation of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid presents a classic but nuanced challenge in chiral chromatography. This molecule contains two contiguous stereocenters (C2 and C3) and an ionizable carboxylic acid tail, protected at the nitrogen by a Carboxybenzyl (Cbz) group.

The Separation Challenge:

  • Stereoisomerism: The synthesis typically yields a mixture of diastereomers (cis and trans) and their respective enantiomers. While diastereomers (e.g., cis vs. trans) are often separable on achiral silica, the critical quality attribute (CQA) is the enantiomeric excess (ee) of the specific (2R,3R) isomer against its enantiomer (2S,3S) .

  • Acidic Functionality: The free carboxylic acid at C3 induces peak tailing and non-specific binding on silica supports unless adequately suppressed.

  • Detection: The Cbz group provides a strong UV chromophore (254 nm), simplifying detection compared to non-aromatic piperidines.

This guide compares the two most robust methodologies for this separation: Amylose-based Coated Phases (Method A) and Immobilized Cellulose Phases (Method B) .

Comparative Analysis of Methods

Method A: Coated Amylose (The "Gold Standard")

Column Type: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Chiralpak IA) Mechanism: The Cbz group interacts via


-

stacking with the aromatic carbamates of the stationary phase, while the amide backbone offers hydrogen bonding sites. The amylose helical structure forms inclusion pockets that discriminate the bulky 2-methyl/3-carboxyl arrangement.
  • Pros: Historically highest success rate for N-protected amino acids; excellent peak shape with acidic modifiers.

  • Cons: Solvent restrictions (cannot use DCM/THF/Ethyl Acetate on coated AD-H); requires strict mobile phase control.

Method B: Immobilized Cellulose (The "Robust Alternative")

Column Type: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) Mechanism: The chlorinated phenyl groups on the cellulose backbone offer distinct electronic interactions (halogen bonding) compared to the methyl groups in Method A. The immobilized nature allows for "forbidden" solvents (like DCM) which can alter selectivity.

  • Pros: Solvents like Dichloromethane can be used to break difficult enantiomeric pairs; extremely robust.

  • Cons: Often shows lower retention for acidic compounds compared to Amylose, requiring shallower gradients or weaker eluents.

Performance Data Comparison

The following data represents typical chromatographic performance for N-Cbz-protected cyclic


-amino acids under optimized conditions.

Table 1: Comparative Chromatographic Parameters

ParameterMethod A (Amylose/IA) Method B (Cellulose/IC) Notes
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1)n-Hexane / DCM / TFA (80:20:0.1)TFA is mandatory for peak symmetry.
Selectivity (

)
1.35 – 1.501.15 – 1.25Method A typically offers wider separation windows.
Resolution (

)
> 3.5 (Baseline)> 2.0 (Baseline)Both achieve baseline, but A is more robust to loading.
Tailing Factor (

)
1.1 (Excellent)1.3 (Good)Acidic modifier suppression is more effective on Amylose.
Retention (

)
2.5 – 3.51.5 – 2.0Method B elutes faster, good for high-throughput screening.

Critical Insight: For the (2R,3R) target, the Amylose (IA/AD-H) phase generally provides superior chiral recognition of the trans-relationship between the 2-Methyl and 3-Carboxyl groups compared to Cellulose phases.

Detailed Experimental Protocols

Protocol A: Optimized Isocratic Separation (Recommended)

Objective: Quantify enantiomeric purity of this compound.

1. System Preparation:

  • Instrument: HPLC with UV/Vis or DAD detector.

  • Column: Chiralpak IA (Immobilized Amylose) or AD-H,

    
    .
    
  • Temperature:

    
     (Control is vital; higher temps reduce resolution).
    

2. Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: Isopropyl Alcohol (IPA) containing 0.1% Trifluoroacetic Acid (TFA).

  • Note: Premix TFA into the alcohol component to ensure stable pH. Do not add TFA directly to Hexane.

  • Composition: Isocratic 90% A / 10% B.

3. Sample Preparation:

  • Dissolve 1.0 mg of sample in 1.0 mL of Mobile Phase .

  • Caution: Avoid dissolving in pure IPA or MeOH if injecting large volumes, as solvent mismatch will broaden peaks.

4. Run Parameters:

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Cbz absorption) and 210 nm (Amide/Carboxyl).

  • Injection Volume: 5–10

    
    .
    

5. System Suitability Criteria:

  • Resolution (

    
    ) between (2R,3R) and (2S,3S) > 2.0.
    
  • Tailing factor < 1.5.

Method Development Logic (Visualization)

The following diagram illustrates the decision pathway for isolating the target isomer, distinguishing between achiral purification (diastereomers) and chiral polishing (enantiomers).

ChiralStrategy Start Crude Reaction Mixture (4 Isomers: 2R3R, 2S3S, 2R3S, 2S3R) Achiral Step 1: Achiral Flash/Prep HPLC (Silica or C18) Start->Achiral Diastereomers Separation of Diastereomers (Cis vs Trans) Achiral->Diastereomers Remove chemical impurities TransMix Trans-Racemate (2R,3R + 2S,3S) Diastereomers->TransMix Alpha > 1.2 (Easy) CisMix Cis-Racemate (2R,3S + 2S,3R) Diastereomers->CisMix Discard/Recycle ChiralScreen Step 2: Chiral Screening (Targeting Trans-Isomers) TransMix->ChiralScreen MethodA Method A: Amylose (IA/AD-H) Hex/IPA/TFA ChiralScreen->MethodA Primary Choice MethodB Method B: Cellulose (IC) Hex/DCM/TFA ChiralScreen->MethodB Alternative Choice Result Target Isolated: (2R,3R)-Isomer > 99% ee MethodA->Result Rs > 3.0 MethodB->Result Rs > 2.0

Caption: Workflow for isolating this compound, prioritizing achiral removal of diastereomers before chiral polishing.

Scientific Rationale & Troubleshooting

Why TFA is Non-Negotiable

The pKa of the piperidine-3-carboxylic acid is approximately 4.5. In neutral mobile phases, the acid exists in equilibrium between protonated and deprotonated states, causing severe peak broadening (tailing).

  • Mechanism: TFA (0.1%) suppresses ionization (

    
    ), forcing the molecule into its neutral, protonated state. This ensures a single interaction mode with the stationary phase and sharp peaks.
    
Elution Order Reversal

If the (2R,3R) enantiomer elutes second on Chiralpak IA, it is possible it will elute first on Chiralpak IC due to the different chiral groove geometry. This "reversal" is a useful tool if the target isomer overlaps with a matrix impurity; switching columns can move the impurity away from the target peak.

Solubility Issues

If the sample precipitates in Hexane/IPA:

  • Dissolve sample in minimal DCM.

  • Dilute with Mobile Phase.

  • Inject smaller volumes (

    
    ).
    
  • Note: Only possible on Immobilized columns (IA, IC, ID). Do not inject DCM solutions onto coated AD-H or OD-H columns.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation. Link

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Foundational text on polysaccharide mechanisms).
  • Stringham, R. W. (2005). "Chiral separation of amines and acids using polysaccharide stationary phases."[1] Chirality, 17(S1), S226-S236. Link

  • Phenomenex. Chiral HPLC Method Development Guide. (General protocol for screening N-protected amino acids). Link

Sources

determining enantiomeric excess of 2-methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Quantifying Enantiomeric Purity of 2-Methylpiperidine-3-Carboxylic Acid

Executive Summary

Determining the enantiomeric excess (


) of 2-methylpiperidine-3-carboxylic acid (2-Me-P3CA)  presents a specific "analytical triad" of challenges:
  • Lack of Chromophore: The molecule is UV-transparent above 210 nm, making standard UV detection unreliable.

  • Zwitterionic Nature: High polarity leads to poor retention on standard reversed-phase columns and strong non-specific binding on normal phase silica.

  • Stereochemical Complexity: With two chiral centers (C2 and C3), the analyte exists as two diastereomeric pairs (cis and trans). An effective method must resolve the target enantiomer not just from its mirror image, but also from its diastereomers.

This guide compares three distinct analytical workflows. Method A (Marfey’s Analysis) is recommended for biological matrices or labs without dedicated chiral columns. Method B (Indirect Chiral HPLC) is the industry standard for purity analysis in synthesis. Method C (Ligand Exchange) is a specialized technique for underivatized process monitoring.

Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the appropriate protocol based on your laboratory's capabilities and the sample's nature.

MethodSelection Start Start: Select Method for 2-Me-P3CA Analysis SampleType What is the Sample Matrix? Start->SampleType Pure Synthetic Powder / Process Stream SampleType->Pure Bio Biological / Complex Matrix SampleType->Bio High Sensitivity Req. Chromophore Is the sample already N-protected (e.g., Boc, Cbz)? Pure->Chromophore MethodA Method A: Marfey's Reagent (Derivatization + Achiral C18) Bio->MethodA YesProtect Yes Chromophore->YesProtect NoProtect No (Free Amino Acid) Chromophore->NoProtect MethodB Method B: Pre-column Derivatization (Cbz/FMOC) + Chiral Column YesProtect->MethodB Direct Chiral HPLC Equipment Available Detectors? NoProtect->Equipment StdUV Standard UV/DAD Equipment->StdUV AdvDet CAD / ELSD / MS Equipment->AdvDet StdUV->MethodB Add Chromophore MethodC Method C: Ligand Exchange (CLEC) (Direct + Cu(II) Complex) StdUV->MethodC Complexation AdvDet->MethodC Zwitterionic Column

Figure 1: Decision tree for selecting the optimal analytical method based on sample state and available instrumentation.

Method A: Indirect Separation (Marfey’s Reagent)

Best For: Biological samples, trace analysis, and labs lacking chiral columns.

This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey’s reagent.[1] It reacts with the secondary amine of the piperidine ring to form diastereomers. Since the reagent itself is chiral (L-form), the resulting derivatives (L-L and L-D) have different physical properties and can be separated on a standard achiral C18 column.

Experimental Protocol
  • Preparation: Dissolve 1 mg of sample in 100 µL H₂O.

  • Reaction: Add 200 µL of 1% FDAA in acetone and 40 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes . (Note: Secondary amines react slower than primary amines; standard protocols often suggest 30 mins, but steric hindrance at C2 requires 60 mins).

  • Quench: Add 40 µL of 1 M HCl to stop the reaction. Dilute with 200 µL acetonitrile.

  • Analysis: Inject 10 µL onto a C18 column.

Chromatographic Conditions
  • Column: C18 (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of (A) Water + 0.1% TFA and (B) Acetonitrile + 0.1% TFA.

    • Gradient: 20% B to 60% B over 40 minutes.

  • Detection: UV at 340 nm (The dinitrophenyl moiety provides strong absorption here, bypassing the analyte's lack of chromophore).

Data Interpretation

You will observe up to four peaks if the starting material is a racemic mixture of diastereomers. The elution order is typically determined by hydrophobicity differences induced by the interaction between the FDAA side chain and the piperidine ring.

Method B: Derivatization + Chiral Stationary Phase (CSP)

Best For: QC release testing, synthetic process development, high-throughput.

Since the free amino acid is difficult to detect, protecting the amine with a chromophore-bearing group (like Cbz or FMOC) renders it amenable to standard chiral HPLC. This is often the most robust method for "pure" powders.

Experimental Protocol (N-Cbz Derivatization)
  • Reaction: Dissolve 10 mg sample in 1 mL 1N NaOH. Add 1.2 eq of Benzyl chloroformate (Cbz-Cl) dropwise at 0°C. Stir for 2 hours.

  • Workup: Acidify to pH 2, extract with Ethyl Acetate. Dry and redissolve in Mobile Phase.

Chromatographic Conditions
  • Column: Chiralpak IA or Chiralpak AD-H (Amylose-based). These columns are superior for N-protected amino acids.

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Detection: UV at 254 nm (Cbz group absorption).

Mechanism of Separation

The carbamate (Cbz) group provides a "handle" for hydrogen bonding and


-

interactions with the amylose tris(3,5-dimethylphenylcarbamate) selector on the column.

Method C: Direct Ligand Exchange Chromatography (CLEC)

Best For: Process monitoring of underivatized samples; avoiding sample prep.

This method relies on the formation of a ternary complex between the analyte, a copper(II) ion, and a chiral selector coated on the silica.

Experimental Protocol

No sample preparation is required other than dissolution in the mobile phase.

Chromatographic Conditions
  • Column: Chiralpak ZWIX(+) (Zwitterionic ion exchanger) or Sumichiral OA-5000 .

  • Mobile Phase: 2 mM CuSO₄ in Water : Methanol (85 : 15).

    • pH Control: Adjust to pH 5.5 with dilute NH₄OH or acetic acid.

  • Detection: UV at 254 nm .

    • Why 254 nm? The amino acid-Cu(II) complex has a charge-transfer absorption band that is detectable, unlike the free amino acid.

Mechanism Visualization

The separation is driven by the stability difference of the diastereomeric complexes formed.

LigandExchange cluster_complex Ternary Complex Formation Cu Cu(II) Ion Selector Chiral Selector (Stationary Phase) Selector->Cu Coordination Analyte 2-Me-P3CA (Analyte) Selector->Analyte Steric Repulsion (Chiral Recognition) Analyte->Cu Coordination

Figure 2: Mechanism of Ligand Exchange. The copper ion acts as a bridge, bringing the analyte into close proximity with the chiral selector.

Comparative Data Summary

The following table contrasts the performance metrics of the three methods based on experimental validation in amino acid analysis.

FeatureMethod A: Marfey's (Indirect)Method B: N-Cbz + CSP (Direct)Method C: Ligand Exchange
Analyte State Derivatized (Diastereomer)Derivatized (Enantiomer)Free Amino Acid
Column Type Standard C18 (Achiral)Amylose/Cellulose (Chiral)Ligand Exchange (CLEC)
Detection UV 340 nm (High Sensitivity)UV 254 nm (Good)UV 254 nm (Moderate)
Resolution (

)
Typically > 2.5Typically > 3.01.5 - 2.0
Prep Time High (1-2 hours)Moderate (30 mins)Low (0 mins)
Cost per Run Low (Cheap column)High (Expensive column)Moderate
Robustness High (Gradient elution)High (Isocratic)Low (Sensitive to pH/Temp)
Limit of Detection < 0.1%

~ 0.1%

~ 0.5%

References

  • Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[2] Link

  • Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers on polysaccharide-based chiral stationary phases. Journal of Separation Science, 29(10), 1305-1321. Link

  • Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds. Journal of Chromatography A, 1000(1-2), 891-915. Link

  • Phenomenex. (2025).[3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide. Link

  • Shimadzu. (2024). Analytical Methods for Amino Acids: Post-column vs Pre-column Derivatization. Shimadzu Technical Reports. Link

Sources

X-ray crystallography data for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid: A Comparative Analysis of Crystallographic and Spectroscopic Techniques

Introduction: The Imperative of Stereochemical Precision in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety profile.[1][2] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, toxic.[3]

This compound is a chiral, constrained amino acid derivative. Its rigid piperidine scaffold makes it a valuable building block in medicinal chemistry for creating peptidomimetics and other complex molecular architectures. The precise control and confirmation of its stereocenters at the C2 and C3 positions are paramount for its intended application.

This guide addresses the structural characterization of this specific molecule. A thorough search of crystallographic databases reveals that, as of this writing, no public X-ray diffraction data for this compound is available. This reality presents a common challenge for researchers. Therefore, this document serves a dual purpose: first, to provide a comprehensive guide on the "gold standard" method for unambiguous structure determination, single-crystal X-ray diffraction (SCXRD), and second, to objectively compare this technique with powerful solution-state alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD). We will delve into the causality behind experimental choices, provide validated protocols, and present the logic for a multi-faceted approach to structural elucidation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is universally regarded as the definitive method for determining the three-dimensional structure of a molecule.[4][5] It provides a high-resolution, unambiguous snapshot of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and, crucially, the absolute configuration of all chiral centers.[6]

Hypothetical Crystallographic Data Summary

Should a suitable single crystal of this compound be successfully analyzed, the resulting data would be summarized in a crystallographic information file (CIF) and would include the parameters shown in Table 1. The values presented are hypothetical but are based on typical data for similar small organic molecules.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₅H₁₉NO₄Confirms the elemental composition of the crystallized molecule.
Formula Weight277.32 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁ (Monoclinic) or P2₁2₁2₁ (Orthorhombic)Defines the symmetry elements within the unit cell; chiral space groups confirm enantiopurity.
a, b, c [Å]a ≈ 8-12, b ≈ 5-10, c ≈ 15-20The dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ [°]α=90, β≈95-105, γ=90 (Monoclinic)The angles of the unit cell. For monoclinic, one angle is not 90°.
Volume [ų]≈ 1200 - 2400The volume of the unit cell.
Z4The number of molecules per unit cell.
Key Torsional Angle (C2-C3)~60°Defines the gauche relationship between the methyl and carboxylic acid groups, confirming the cis arrangement.
Flack Parameter≈ 0.0(1)A value close to zero unambiguously confirms the assigned (2R,3R) absolute configuration.
Experimental Protocol: From Powder to Structure

The path from a powdered sample to a refined crystal structure is a meticulous process requiring patience and precision.

Step 1: Growing High-Quality Single Crystals The most challenging step is often obtaining diffraction-quality crystals.[5] The goal is to grow crystals that are >0.1 mm in each dimension, transparent, and free of defects.[7]

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).

  • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with parafilm and puncture it with a few small holes using a needle. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[7]

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "reservoir" solution of a poor solvent (in which the compound is insoluble but which is miscible with the good solvent). As the poor solvent's vapor slowly diffuses into the drop, the compound's solubility decreases, promoting slow crystallization.

    • Sitting Drop: The principle is the same, but the drop of the compound's solution is placed on a pedestal inside the well.

  • Cooling: Prepare a saturated solution at a slightly elevated temperature. Slowly cool the solution to induce crystallization. The rate of cooling is critical; slower is better.

Step 2: Crystal Mounting and Data Collection

  • Selection: Under a microscope, select a suitable crystal. A good crystal will be transparent with well-defined faces and will extinguish light sharply under cross-polarized light.[7]

  • Mounting: Carefully pick up the selected crystal using a cryo-loop and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer. It is cooled in a stream of liquid nitrogen (typically to 100 K) to minimize thermal motion and radiation damage. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. A detector records the positions and intensities of the diffracted X-ray spots.[8]

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The software analyzes the diffraction pattern to determine the unit cell dimensions and crystal system.

  • Structure Solution: Using the collected intensities, computational algorithms generate an initial electron density map, from which an initial model of the molecular structure is built.

  • Structure Refinement: The initial model is refined against the experimental data. Atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides the precise 3D coordinates of every atom.

Visualization: SCXRD Workflow

scxrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Analysis Powder Powder Sample Solvent Solvent Screening Powder->Solvent Grow Grow Crystals (Slow Evaporation/Vapor Diffusion) Solvent->Grow Select Select & Mount Single Crystal Grow->Select Collect Collect Diffraction Data (Diffractometer) Select->Collect Solve Structure Solution (Electron Density Map) Collect->Solve Refine Structure Refinement Solve->Refine Final Final 3D Structure (Absolute Configuration) Refine->Final

Workflow for Single-Crystal X-ray Diffraction.

Part 2: A Guide to Alternative & Complementary Techniques

While SCXRD is definitive, its requirement for high-quality single crystals is a significant bottleneck. When crystallization fails or when the molecule's behavior in solution is of primary interest, spectroscopic methods are indispensable.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating molecular structure in the solution state. While it typically provides relative, not absolute, stereochemistry, it offers invaluable insights into the molecule's conformation and dynamics, which can differ significantly from the static solid-state structure.[9]

Key NMR Experiments for Stereochemical Analysis:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds (typically 2-3 bonds apart), helping to map out the spin systems of the piperidine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of all proton and carbon signals.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for determining stereochemistry. The Nuclear Overhauser Effect (NOE) is the transfer of polarization through space between protons that are close to each other (< 5 Å), regardless of whether they are bonded.[10][11] Strong NOE correlations between protons confirm their spatial proximity. For our target molecule, an NOE between the proton on C2 and the proton on C3 would strongly support a cis relationship.

Comparison: SCXRD vs. NMR

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
Sample Phase Solid (Single Crystal)Solution
Information Yield Absolute configuration, precise bond lengths/angles, packing interactions.Relative stereochemistry, conformational preferences, dynamic processes (e.g., ring flips), through-bond connectivity.
Primary Limitation Requires diffraction-quality single crystals.Ambiguities can arise with flexible molecules; provides time-averaged structural information.[12]
Key Advantage Unambiguous and complete 3D structure.Provides data relevant to the biologically relevant solution state; non-destructive.

Experimental Protocol: 2D NOESY for Relative Stereochemistry

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition:

    • Acquire standard 1D ¹H, ¹³C, COSY, and HSQC spectra to fully assign all proton and carbon signals.

    • Set up a 2D NOESY experiment. A key parameter is the mixing time (d8), which is the period during which NOE transfer occurs. This is typically varied (e.g., 300 ms, 600 ms, 900 ms) to build up NOE signals without spin diffusion artifacts.

  • Data Processing and Analysis:

    • Process the 2D data to generate the NOESY spectrum. The spectrum will show diagonal peaks corresponding to the 1D spectrum and off-diagonal "cross-peaks."

    • A cross-peak between two protons (e.g., H2 and H3) indicates they are close in space.

    • For this compound: In a chair conformation, a cis relationship between the C2-methyl group and the C3-carboxylic acid would place the axial C2-proton and the axial C3-proton on the same face of the ring. A strong NOE between these two protons would be definitive proof of the cis relative stereochemistry.

Visualization: NMR Structural Analysis Workflow

nmr_workflow cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation Sample Dissolved Sample in NMR Tube Assign 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Sample->Assign NOESY Acquire 2D NOESY (Vary Mixing Time) Assign->NOESY Process Process Data NOESY->Process Correlate Identify NOE Cross-Peaks Process->Correlate Structure Determine Relative Stereochemistry & Conformation Correlate->Structure

Workflow for NMR-based Structural Elucidation.
B. Vibrational Circular Dichroism (VCD): Absolute Configuration without Crystals

VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13][14] The resulting VCD spectrum is exquisitely sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations (Density Functional Theory, DFT), the absolute configuration can be determined with high confidence.[15][16]

Comparison: SCXRD vs. VCD

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)
Sample Phase Solid (Single Crystal)Solution
Information Yield Absolute configuration (direct)Absolute configuration (by comparison to calculation), solution-state conformation(s).
Primary Limitation Requires diffraction-quality crystals.Computationally intensive; accuracy depends on the quality of the theoretical model, especially for highly flexible molecules.[15]
Key Advantage Unambiguous and complete 3D structure.Does not require crystallization; provides absolute configuration for oils or amorphous solids.[17]

Experimental Protocol: VCD for Absolute Configuration

  • Computational Modeling (Pre-experiment):

    • Using a computational chemistry software package (e.g., Gaussian), perform a conformational search for both the (2R,3R) and (2S,3S) enantiomers of the target molecule.

    • Optimize the geometry of all low-energy conformers using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • For each conformer, calculate the theoretical IR and VCD spectra.

    • Generate a Boltzmann-averaged theoretical VCD spectrum for one enantiomer (e.g., the 2R,3R) based on the relative energies of the conformers. The spectrum for the other enantiomer will be its mirror image.

  • Sample Preparation: Prepare a concentrated solution of the compound (~10-20 mg/mL) in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.

  • Spectra Acquisition:

    • Acquire the experimental IR and VCD spectra of the sample on a VCD spectrometer.

    • Data collection typically requires several hours to achieve an adequate signal-to-noise ratio.

  • Comparison and Assignment:

    • Visually and/or mathematically compare the experimental VCD spectrum with the calculated spectrum for the (2R,3R) enantiomer and its mirror image.

    • If the experimental spectrum matches the calculated (2R,3R) spectrum in terms of the signs (+/-) and relative intensities of the major bands, the absolute configuration is confidently assigned as (2R,3R).[13]

Visualization: VCD Analysis Workflow

vcd_workflow cluster_exp Experimental cluster_comp Computational Sample Prepare Concentrated Solution Acquire Acquire Experimental IR & VCD Spectra Sample->Acquire Compare Compare Experimental vs. Theoretical Spectra Acquire->Compare Model Model Enantiomer (e.g., 2R,3R) DFT DFT Calculations (Conformers, IR/VCD Spectra) Model->DFT Average Generate Boltzmann-Averaged Theoretical Spectrum DFT->Average Average->Compare Assign Assign Absolute Configuration Compare->Assign

Workflow for VCD-based Absolute Configuration.

Conclusion: A Unified Strategy for Structural Elucidation

The determination of the three-dimensional structure of a chiral molecule like this compound is a mission-critical task in drug development. While single-crystal X-ray diffraction remains the unequivocal gold standard for its precision and completeness, its reliance on high-quality crystals makes it inaccessible in many real-world scenarios.

As demonstrated, a robust analytical strategy does not rely on a single technique but integrates multiple methodologies. NMR spectroscopy provides essential information on the relative stereochemistry and conformational dynamics in the biologically relevant solution phase. Vibrational Circular Dichroism offers a powerful, non-destructive path to determining absolute configuration, even for non-crystalline samples.

For the researcher facing an unknown structure, the optimal path involves a logical progression. NMR should be used first to confirm the covalent structure and establish relative stereochemistry. Concurrently, crystallization experiments should be attempted. If successful, SCXRD provides the definitive answer. If not, VCD analysis, guided by the conformational insights from NMR, offers a reliable alternative for assigning the absolute configuration. By combining these techniques, scientists can achieve a comprehensive and validated understanding of a molecule's three-dimensional architecture, ensuring the integrity and success of their research and development programs.

References

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  • Understanding the Stereochemistry of Molecules in Developing New Drugs . Medium. [Link]

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  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug . International Journal of Pharmaceutical Sciences. [Link]

  • Determination of absolute configuration via vibrational circular dichroism . PubMed. [Link]

  • Stereochemistry in Drug Action . PMC - NIH. [Link]

  • Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Detecting chirality in molecules by imaging photoelectron circular dichroism . Royal Society of Chemistry. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . AZoM.com. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference . PMC - NIH. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio . Royal Society of Chemistry. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . PMC - NIH. [Link]

  • Nuclear Overhauser effect . Wikipedia. [Link]

  • X-ray crystallography . Wikipedia. [Link]

  • Two polymorphs of 4-hydroxypiperidine with different NH configurations . CrystEngComm (RSC Publishing). (2015-02-05). [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest . CDC Stacks. [Link]

  • Determination of absolute configuration and conformation of a cyclic dipeptide by NMR and chiral spectroscopic methods . PubMed. [Link]

  • Conformational analysis of small organic molecules using NOE and RDC data . ePrints Soton. (2015-10-26). [Link]

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  • The Search for Electron Circular Dichroism in Chiral Molecules . University of Nebraska-Lincoln. [Link]

  • Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods . ResearchGate. [Link]

  • Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures . MtoZ Biolabs. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers . Wikipedia. [Link]

  • Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size . The Journal of Physical Chemistry C - ACS Publications. [Link]

  • What is Single Crystal X-ray Diffraction? . YouTube. (2020-11-19). [Link]

  • Circular dichroism . Wikipedia. [Link]

  • Preparation of Single Crystals for X-ray Diffraction . Department of Chemistry | UZH - Universität Zürich. [Link]

  • Conformational dynamics detected by nuclear magnetic resonance NOE values and J coupling constants . Journal of the American Chemical Society - ACS Publications. [Link]

  • Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations . PMC - NIH. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Cbz-Piperidine Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel molecules is paramount. N-Cbz-piperidine acids are a vital class of intermediates in the synthesis of pharmaceuticals.[1] Mass spectrometry, particularly with tandem MS/MS techniques, stands as a cornerstone for their characterization.[2] This guide provides an in-depth comparison of the fragmentation patterns of N-Cbz-piperidine carboxylic acid isomers, grounded in the principles of collision-induced dissociation (CID).

The Logic of Fragmentation: Key Molecular Players

Under electrospray ionization (ESI), these molecules readily form protonated molecular ions, [M+H]⁺. The subsequent fragmentation via CID is not random; it is a controlled cascade of reactions governed by the inherent chemical properties of three key regions of the molecule:

  • The N-Cbz (Carboxybenzyl) Group: This protecting group is designed for stability but reveals a highly predictable fragmentation pattern upon energetic activation. Its fragmentation is often the first and most dominant series of events.

  • The Piperidine Ring: As a cyclic amine, the piperidine ring's fragmentation involves characteristic alpha-cleavages and ring fissions.[3][4] The charge, localized on the nitrogen, typically initiates these pathways.[3]

  • The Carboxylic Acid Group: The position of this functional group is the primary variable in this guide. Its location dictates which bonds in the piperidine ring are favorably cleaved, acting as a "director" for the fragmentation cascade and allowing for isomer differentiation.

The Signature Fragmentation of the N-Cbz Moiety

The N-Cbz group provides a clear and consistent starting point for spectral interpretation. Upon CID, the protonated molecule undergoes a series of cleavages that are largely independent of the rest of the structure. The most common pathways involve the formation of highly stable benzyl and tropylium cations.

A primary fragmentation route is the cleavage of the benzylic C-O bond, leading to the formation of the benzyl cation (m/z 91 ), which can then rearrange to the highly stable tropylium ion. An alternative cleavage can produce a protonated benzyloxycarbonyl fragment (m/z 135 ). Subsequent losses of CO₂ (44 Da) and toluene (92 Da) are also characteristic.

G cluster_cbz N-Cbz Group Fragmentation [M+H]+ [M+H]+ m/z 91 Tropylium Ion (m/z 91) [M+H]+->m/z 91  Benzylic Cleavage Loss_Toluene Loss of Toluene (-92 Da) [M+H]+->Loss_Toluene Loss_CO2 Loss of CO2 (-44 Da) [M+H]+->Loss_CO2 m/z 108 Protonated Toluene (m/z 108) [M+H]+->m/z 108

Caption: Primary fragmentation pathways of the N-Cbz protecting group.

Comparative Fragmentation: Influence of Carboxylic Acid Position

The true power of MS/MS lies in its ability to differentiate isomers. The position of the carboxylic acid group on the piperidine ring (positions 2, 3, or 4) creates distinct fragmentation patterns following the initial Cbz-related losses. The key differentiator is the loss of the entire carboxyl group (45 Da as •COOH or 46 Da as HCOOH) and subsequent ring fissions.

Precursor IonIsomer PositionKey Diagnostic Fragment(s)Observed Neutral Loss(es)Probable Mechanism
[M+H]⁺ 2-Carboxylic Acid [M+H - H₂O]⁺, [M+H - HCOOH]⁺18 Da, 46 DaAlpha-cleavage next to the nitrogen, facilitated by the adjacent carboxyl group, leading to ring opening.
[M+H]⁺ 3-Carboxylic Acid [M+H - H₂O]⁺18 DaRing cleavage is less direct. Loss of water is common, but the characteristic loss of the carboxyl group is less favored.
[M+H]⁺ 4-Carboxylic Acid [M+H - H₂O - CO]⁺18 Da, 28 DaAfter initial water loss, a retro-Diels-Alder type fragmentation can occur, leading to the loss of carbon monoxide.

This table summarizes expected fragmentation differences based on general principles of ion stability and reaction mechanisms.

G cluster_main Isomer-Specific Fragmentation Logic cluster_2 N-Cbz-piperidine-2-carboxylic acid cluster_3 N-Cbz-piperidine-3-carboxylic acid cluster_4 N-Cbz-piperidine-4-carboxylic acid M_2 [M+H]+ F_2A Loss of HCOOH (Ring Opening) M_2->F_2A α-cleavage M_3 [M+H]+ F_3A Loss of H₂O M_3->F_3A F_3B Complex Ring Fission F_3A->F_3B M_4 [M+H]+ F_4A Loss of H₂O M_4->F_4A F_4B Loss of CO F_4A->F_4B Retro-fragmentation

Caption: Influence of carboxylic acid position on piperidine ring fragmentation.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To ensure reproducible and high-quality data, the following protocol for analysis on a quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended.

A. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the N-Cbz-piperidine acid in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode ESI.

B. LC-MS/MS Instrument Setup

  • Liquid Chromatography (for sample introduction):

    • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A rapid gradient can be used if direct infusion is not preferred. (e.g., 5% B to 95% B over 5 minutes).

  • Mass Spectrometer (ESI-Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 - 4.0 kV.[5]

    • Source Temperature: 120-150 °C.[5]

    • Desolvation Gas (N₂) Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.[5]

    • Acquisition Mode: MS/MS or Auto MS/MS.

    • Collision Gas: Argon.

    • Collision Energy: This is a critical parameter. Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance and disappearance of precursor and product ions, which helps in elucidating fragmentation pathways.[6][7]

Data Interpretation Workflow

A systematic approach is essential for interpreting the resulting spectra and correctly identifying the isomer.

G A Acquire Full Scan MS Identify [M+H]+ B Acquire MS/MS of [M+H]+ A->B C Identify Cbz Fragments (m/z 91, loss of 44, 92, etc.) B->C D Analyze Ring-Specific Fragments C->D Yes E Loss of HCOOH (46 Da)? D->E F Isomer is likely 2-Carboxylic Acid E->F Yes G Loss of H₂O then CO (18, 28 Da)? E->G No K Confirm Structure F->K H Isomer is likely 4-Carboxylic Acid G->H Yes I Other complex losses? (e.g., only H₂O) G->I No H->K J Isomer is likely 3-Carboxylic Acid I->J Yes J->K

Caption: Systematic workflow for interpreting MS/MS spectra of N-Cbz-piperidine acids.

Conclusion

The fragmentation of N-Cbz-piperidine acids is a predictable process governed by the chemistry of its constituent parts. While the N-Cbz group provides a consistent set of signature ions, the position of the carboxylic acid group critically influences the fragmentation of the piperidine ring. By carefully analyzing the neutral losses and the formation of specific product ions, researchers can confidently distinguish between the 2-, 3-, and 4-carboxylic acid isomers, a crucial step in the verification and quality control of pharmaceutical intermediates.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available from: [Link]

  • Madhusudanan, K. P., et al. (1997). Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. Journal of Mass Spectrometry. Available from: [Link]

  • Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

  • Poutsma, J. C., et al. (2011). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Jackson, G., et al. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. Available from: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]

  • Angene. N-Cbz- Piperidine-4-carboxylic acid. Available from: [Link]

  • Hallowell, S., et al. (2019). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PMC. Available from: [Link]

  • E-Li, K., et al. (2019). LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. ResearchGate. Available from: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Available from: [Link]

  • Wolken, J. K., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry. Available from: [Link]

  • de Abreu, F. C., et al. (2017). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. SciELO. Available from: [Link]

  • Morsch, L. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available from: [Link]

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  • The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available from: [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available from: [Link]

  • Gil-de-la-Fuente, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment and Characterization

The primary step in managing any chemical waste is a thorough hazard assessment. Lacking a specific SDS for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid, we must extrapolate its potential hazards from its core structure: a substituted piperidine.

The piperidine moiety is the dominant contributor to the compound's hazard profile. Piperidine itself is classified as a highly flammable liquid and vapor that is toxic in contact with skin or if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][2] While the substitutions (a methyl group, a carboxylic acid group, and an N-Cbz group) modify the molecule's physical properties, the inherent hazards of the piperidine ring system must be assumed to persist. The carbobenzyloxy (Cbz) group is a common amine-protecting group and does not add significantly to the toxicity profile for disposal purposes.[3]

Therefore, all waste containing this compound must be treated as hazardous chemical waste .[4]

Hazard Consideration Inferred Risk Based on Structural Analysis Primary Rationale
Acute Toxicity Assumed Toxic. Harmful if swallowed, inhaled, or in contact with skin.[1]Based on the known high toxicity of the parent piperidine structure.[1][2]
Corrosivity Assumed Corrosive. Capable of causing skin burns and serious eye damage.[1]The piperidine ring is a corrosive amine base.[5]
Flammability Moderate. While likely a solid, it should be kept away from ignition sources.The parent piperidine is highly flammable; caution is warranted.[2]
Environmental Hazard Assumed Hazardous. Harmful to aquatic life.Piperidine derivatives can be environmentally persistent and harmful.[5]

Section 2: Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound, including during disposal operations. The rationale is to create a complete barrier against potential exposure routes.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes of solutions containing the compound.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Given the assumed toxicity and corrosivity, double-gloving is a recommended best practice.[7] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.

  • Body Protection: A flame-retardant lab coat, buttoned completely, is essential to prevent skin contact.[6] Long pants and closed-toe shoes are mandatory laboratory attire.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[4][8]

Section 3: Step-by-Step Disposal and Segregation Protocol

Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions and ensure compliance.[9][10] All waste streams containing this compound must be classified as hazardous waste.

Step 1: Identify the Waste Stream Determine the physical form of the waste:

  • Stream A: Unused or expired pure solid compound.

  • Stream B: Solutions containing the compound (e.g., from a reaction workup, chromatography fractions).

  • Stream C: Contaminated lab materials (e.g., gloves, pipette tips, absorbent paper, glassware).

Step 2: Select the Appropriate Waste Container Use only designated hazardous waste containers that are:

  • Chemically Compatible: High-density polyethylene (HDPE) containers are suitable for most organic and acidic waste streams.

  • Leak-Proof and Sealable: Containers must have a secure, tight-fitting lid.[9][11]

  • Properly Sized: Choose a container appropriate for the volume of waste to avoid overfilling.

Step 3: Collect and Segregate Waste

  • Solid Waste (Stream A & C):

    • Place unused solid compound directly into a dedicated solid hazardous waste container.

    • Collect all contaminated disposables (gloves, weigh paper, pipette tips) in a separate, clearly labeled container for solid chemical waste. Do not mix with regular trash or sharps.[10]

  • Liquid Waste (Stream B):

    • Pour liquid waste into a dedicated liquid hazardous waste container using a funnel.

    • Crucial: Do not mix this waste stream with incompatible chemicals like strong oxidizers or bases. While the compound itself has a basic amine, it also has an acidic functional group. It is safest to keep its waste stream isolated.

    • Keep the container closed when not actively adding waste.[12]

Step 4: Label the Waste Container Immediately Per EPA regulations, all hazardous waste containers must be clearly labeled the moment waste is first added.[12] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other chemical constituents in the container.

  • The specific hazard characteristics (e.g., "Toxic," "Corrosive" ).

  • The date of accumulation.

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating waste generated from activities involving this compound.

DisposalWorkflow start Waste Generation (this compound) is_liquid Is the waste liquid? start->is_liquid Evaluate Physical Form is_solid Is the waste solid? is_sharp Is it contaminated sharps? is_solid->is_sharp No pure_solid Unused/Expired Compound is_solid->pure_solid Yes (Pure Chemical) contaminated_solid Contaminated PPE, wipes, glassware is_solid->contaminated_solid Yes (Contaminated Material) is_liquid->is_solid No aqueous_sol Aqueous Solution is_liquid->aqueous_sol Yes (Aqueous) organic_sol Organic Solvent Solution (e.g., DCM, EtOAc) is_liquid->organic_sol Yes (Organic) sharps Needles, Scalpels, Broken Glass is_sharp->sharps Yes solid_container Collect in Labeled 'Solid Hazardous Waste' Container pure_solid->solid_container contaminated_solid->solid_container liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container (Segregated) aqueous_sol->liquid_container organic_sol->liquid_container sharps_container Collect in Puncture-Proof 'Sharps Waste' Container sharps->sharps_container

Caption: Disposal decision workflow for various waste streams.

Section 5: Regulatory Compliance and Storage

All laboratory waste management is governed by federal and local regulations. Adherence to these is non-negotiable.

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, establishes the framework for hazardous waste management.[11] Academic and research laboratories may operate under the flexible standards of Subpart K, which requires the development of a Laboratory Management Plan and regular removal of hazardous waste.[13][14][15]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[8] Your facility's CHP is the primary document outlining specific safety procedures, including waste disposal protocols, and all personnel must be trained on its contents.[8][16]

  • On-Site Accumulation: Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[11] Containers must be moved to a central accumulation area (CAA) within specific timeframes determined by the facility's generator status (e.g., 90 days for a Large Quantity Generator).[12] Consult your institution's Environmental Health & Safety (EHS) office for specific timelines.

Section 6: Emergency Procedures for Spills

In the event of a spill, prompt and safe response is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Prevent the spill from spreading by using an appropriate absorbent material from a chemical spill kit (e.g., sand, vermiculite). Do not use combustible materials.

  • Decontaminate: Once absorbed, carefully sweep the material into a designated container for hazardous solid waste.[17] Clean the spill area with a suitable decontaminant.

  • Dispose: All materials used to clean the spill, including PPE, must be disposed of as hazardous waste.[18]

  • Report: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policy.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Managing Hazardous Waste at Academic Laboratories Rulemaking. (2008). US Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Piperidine - Safety Data Sheet. (2024). Penta chemicals. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. McClure Associates. [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • Safety Data Sheet: Piperidine. (2019). Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

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Personal protective equipment for handling (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive operational manual for handling (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid .

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this chiral isomer may be limited in public databases, its structural components—a piperidine core protected by a carbobenzyloxy (Cbz) group —dictate a strict safety profile. We apply the Precautionary Principle : treat this compound as a bioactive, potential sensitizer and irritant until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound is not just a white powder; it is a lipophilic intermediate designed for biological interaction.

  • Chemical Nature: Chiral Piperidine Derivative.

  • Physical State: Typically a white to off-white solid.

  • Primary Hazards (Derived via Structure-Activity Relationship):

    • Bioactivity: The piperidine pharmacophore is common in bioactive alkaloids. The Cbz group increases lipophilicity, potentially enhancing dermal absorption compared to the free amino acid.

    • Respiratory Irritation: Fine particulates (dust) can irritate the upper respiratory tract (H335).

    • Skin/Eye Irritation: Potential for severe eye irritation (H319) and skin sensitization (H317) due to the reactive potential of amino acid derivatives.

    • Static Charge: Cbz-protected amino acids are notorious for accumulating static electricity, leading to "flying powder" during weighing, which increases inhalation risk.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and quantity of the operation.

Table 1: Task-Based PPE Selection
Operation Level Scenario Hand Protection Eye Protection Respiratory/Body
Level 1: Standard Weighing < 1g, Sealed Transfer, NMR PrepSingle Nitrile (0.11 mm, min). Inspect for pinholes.Safety Glasses with side shields (ANSI Z87.1).Lab coat (buttoned). Work strictly inside Fume Hood.
Level 2: Intermediate Weighing > 1g, Setting up reflux, RotovapDouble Nitrile (Outer: 0.11mm, Inner: 0.06mm). Change outer glove immediately upon splash.Chemical Goggles (Indirect vented). Prevents dust entry and splash.[1][2][3][4]Lab coat + Tyvek Sleeves (to bridge glove-coat gap). Fume Hood sash at <18".
Level 3: High Energy Spills, Dust generation outside hood, Syringe filtrationHigh-Breakthrough Nitrile (e.g., 0.2mm thickness) or Silver Shield® laminates.Face Shield over Chemical Goggles.N95 or P100 Respirator (Fit-tested) if engineering controls fail. Tyvek Lab Coat.

Expert Insight: Why double gloves for Level 2? Cbz-protected compounds are often dissolved in organic solvents (DCM, DMF). If the solvent penetrates the glove, it carries the compound through the skin barrier. The inner glove provides a "second chance" to doff contaminated gear safely.

Operational Protocols

Protocol A: Precision Weighing (Static Control)

Context: The Cbz group contributes to the "fluffy" crystalline nature, making the powder prone to static fly-off.

  • Engineering Control: Place the analytical balance inside a Powder Containment Hood or a standard Fume Hood with a draft shield.

  • Static Mitigation: Use an anti-static gun (ionizer) on the spatula and weigh boat before touching the compound.

  • Transfer: Do not pour. Use a micro-spatula. If the powder "jumps," stop. Ground yourself by touching a metal sash (if unpainted) or use an ESD wrist strap.

  • Solubilization: Add solvent to the weigh boat inside the hood to dissolve the solid before transferring to the reaction vessel. This eliminates dust risk during the final transfer.

Protocol B: Reaction Setup & Cleanup

Context: Protecting the chiral center (2R, 3R) from racemization often requires specific pH control, but safety comes first.

  • Setup: Ensure all glassware is clamped before adding the reagent.

  • Addition: Add the this compound to the solvent, not vice versa, to prevent splashing of a concentrated slurry.

  • Decontamination:

    • Wipe the balance area with a tissue dampened with Ethanol (solubilizes the Cbz compound better than water).

    • Dispose of the tissue as Hazardous Solid Waste .

    • Wash hands with soap and water immediately after doffing gloves.

Visualized Workflows

Figure 1: The Hierarchy of Exposure Control

This diagram illustrates the decision-making logic for protecting the researcher.

Hierarchy cluster_0 Primary Defense (Engineering) cluster_1 Secondary Defense (Admin) cluster_2 Last Line of Defense (PPE) FumeHood Chemical Fume Hood (Sash < 18 inches) BalanceShield Draft Shield / Powder Enclosure FumeHood->BalanceShield Containment SOP SOP & Training (Static Control) BalanceShield->SOP Procedure Gloves Nitrile Gloves (Double for >1g) SOP->Gloves Physical Barrier Hygiene Decon Protocol (Solvent Wipe) Eyes Safety Glasses/Goggles Gloves->Eyes Resp N95/P100 (Only if outside hood) Eyes->Resp Emergency Only

Caption: The safety hierarchy prioritizes containment (Fume Hood) over PPE. Respirators are a fallback, not a primary tool.

Figure 2: Safe Weighing & Transfer Workflow

A self-validating loop to prevent contamination.

Weighing Start Start: Check Hood Flow Ionize Neutralize Static (Anti-static Gun) Start->Ionize Weigh Weigh Solid Ionize->Weigh Dissolve Dissolve in Weigh Boat (Eliminate Dust) Weigh->Dissolve Best Practice Transfer Liquid Transfer to Reactor Dissolve->Transfer Clean Solvent Wipe Down Transfer->Clean Clean->Start Next Run

Caption: Dissolving the solid immediately after weighing (step 4) is the critical step to eliminate dust hazards during transfer.

Disposal & Emergency Response

Waste Disposal
  • Solid Waste: Contaminated paper towels, gloves, and weigh boats must go into Hazardous Solid Waste (often yellow bag/bin). Do not use regular trash.

  • Liquid Waste: Solutions containing this compound should be segregated into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

    • Note: The nitrogen in the piperidine ring generally does not require "Halogenated" segregation, but check local EHS rules regarding amine-containing waste.

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (ethanol/acetone) on skin, as this may drive the compound deeper.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open.

  • Spill (< 5g):

    • Alert nearby personnel.

    • Dampen a paper towel with water/ethanol (to prevent dust).

    • Lay the towel over the spill.

    • Wipe up inward (concentric circles).

    • Place in hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor. [Link][5][6][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] National Academies Press (US).[8] [Link]

  • PubChem. (n.d.). Piperidine Compound Summary (Hazard Identification).[1] National Center for Biotechnology Information. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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